methyl 5-chloro-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHGAYNAKIWVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506973 | |
| Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-46-5 | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
methyl 5-chloro-1H-indazole-3-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 5-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known to be a bioisostere of indole, and its derivatives exhibit a wide range of potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and reactivity of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 1079-46-5 | [6][7] |
| Molecular Formula | C₉H₇ClN₂O₂ | [5][6][7] |
| Molecular Weight | 210.62 g/mol | [5][6][7] |
| Appearance | Solid | [6] |
| Purity | 95-98% | [6] |
| XLogP3 | 2.4 | [5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectral Data
Spectroscopic data is critical for the structural elucidation and confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.93 | s (singlet) | 3H | - | -OCH₃ |
| 7.48 | dd (doublet of doublets) | 1H | 1.5, 8.8 | Ar-H |
| 7.72 | d (doublet) | 1H | 8.8 | Ar-H |
| 8.0 | d (doublet) | 1H | 1.5 | Ar-H |
| Solvent: DMSO-d₆, Frequency: 300 MHz[7] |
Experimental Protocols: Synthesis
This compound is commonly synthesized via Fischer esterification from its corresponding carboxylic acid.
Synthesis from 5-Chloro-1H-indazole-3-carboxylic Acid
This protocol details the esterification of 5-chloro-1H-indazole-3-carboxylic acid.[7]
Materials:
-
5-Chloro-1H-indazole-3-carboxylic acid (5.10 g)
-
Methanol (75 mL)
-
Concentrated Sulfuric Acid (10 mL)
-
Water (225 mL)
Procedure:
-
A solution of 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL) is prepared.
-
Concentrated sulfuric acid (10 mL) is added to the solution.
-
The mixture is heated to reflux and maintained for 3 hours.
-
After reflux, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into water (225 mL).
-
The precipitated solid is collected by filtration.
-
The solid is washed with water to yield this compound (4.39 g, 75% yield).[7]
Synthesis workflow for this compound.
Chemical Reactivity and Applications
Reactivity
The chemical reactivity of this compound is characterized by the functional groups present in its structure: the indazole ring, the chloro substituent, and the methyl ester.
-
N-Alkylation: The indazole ring can be alkylated at the N1 or N2 position. N-alkylation is a common strategy in the synthesis of synthetic cannabinoids and other biologically active molecules, though it can sometimes lead to a mixture of regioisomers.[8]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, allowing for further modifications such as amide bond formation.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 5-position.
Logical relationship of key reaction sites.
Applications in Drug Discovery
Indazole derivatives are of significant interest in pharmacology.[3] this compound serves as a versatile intermediate for the synthesis of a variety of compounds with potential therapeutic applications. The indazole core is found in molecules developed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antagonists for serotonin receptors.[1][4][9] The specific substitution pattern of this molecule makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug development programs.
References
- 1. Page loading... [guidechem.com]
- 2. jocpr.com [jocpr.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. diva-portal.org [diva-portal.org]
- 9. iris.unina.it [iris.unina.it]
Unveiling the Potential: A Technical Guide to the Biological Activity of Methyl 5-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Derivatives of indazole have shown significant promise in therapeutic areas such as oncology and inflammation. This technical guide focuses on a specific derivative, methyl 5-chloro-1H-indazole-3-carboxylate, providing a comprehensive overview of its synthesis, potential biological activities based on related compounds, and detailed experimental protocols for its evaluation. While direct biological data for this specific ester is limited in publicly available literature, the extensive research on the indazole-3-carboxamide and broader indazole class provides a strong foundation for predicting its potential therapeutic applications.
Indazole and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and kinase inhibitory activities.[1] Several indazole-based drugs have received FDA approval, particularly as kinase inhibitors in cancer therapy, highlighting the clinical significance of this heterocyclic core.
Synthesis
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-chloro-1H-indazole-3-carboxylic acid.
A common synthetic route involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, followed by heating under reflux.[2] The resulting methyl ester can then be isolated and purified.
The precursor, 5-chloro-1H-indazole-3-carboxylic acid, can be synthesized through various methods, including the Jacobson indazole synthesis, which involves the reaction of o-acetamidophenylacetate or its amide with tert-butyl nitrite.[1] Another approach involves the hydrolysis of 5-chloro-3-cyanoindazole.[1]
Potential Biological Activities and Therapeutic Targets
Based on the activities of structurally related indazole derivatives, this compound is hypothesized to possess potential anti-cancer and anti-inflammatory properties. The primary mechanism of action for many bioactive indazoles is the inhibition of protein kinases, which are crucial regulators of cellular processes.
Potential Anti-Cancer Activity: Kinase Inhibition
The indazole core is a key feature in numerous kinase inhibitors.[3] Specifically, derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a serine/threonine kinase involved in cell proliferation, survival, and motility.[4] Aberrant PAK1 activity is linked to the progression of various cancers. It is plausible that this compound could serve as a precursor or exhibit inhibitory activity against PAK1 or other related kinases.
Table 1: Quantitative Data for Related Indazole-3-Carboxamide PAK1 Inhibitors
| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
Data extrapolated from studies on related indazole-3-carboxamide derivatives.
Potential Anti-Inflammatory Activity: COX Inhibition
Indazole derivatives have been investigated for their anti-inflammatory effects, with some demonstrating inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[5] The structural similarities to known COX inhibitors suggest that this compound may also exhibit anti-inflammatory properties through this mechanism.
Potential Modulation of Calcium Signaling: CRAC Channel Inhibition
Certain indazole-3-carboxamides have been identified as blockers of calcium-release activated calcium (CRAC) channels.[6] These channels are critical for calcium signaling in various cell types, including immune cells, and their modulation can impact inflammatory responses. This suggests another potential avenue for the biological activity of this compound.
Experimental Protocols
To facilitate the investigation of the biological activity of this compound, the following detailed protocols for key assays are provided. These methods are based on established procedures for evaluating related indazole derivatives.
Synthesis of this compound
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Dissolve 5-chloro-1H-indazole-3-carboxylic acid in methanol.
-
Slowly add concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 3 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Dry the solid to obtain this compound.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. promega.com [promega.com]
Spectroscopic and Synthetic Profile of Methyl 5-chloro-1H-indazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of methyl 5-chloro-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document outlines the available spectroscopic data (NMR), provides a detailed synthesis protocol, and offers insights into the expected IR and mass spectrometry data based on analogous structures.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) data provides detailed information about the chemical environment of hydrogen atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.93 | singlet | - | 3H | -OCH₃ |
| 7.48 | doublet of doublets | 1.5, 8.8 | 1H | H-6 |
| 7.72 | doublet | 8.8 | 1H | H-7 |
| 8.0 | doublet | 1.5 | 1H | H-4 |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-3100 | Medium, Broad | N-H stretching (indazole) |
| 3000-2850 | Medium-Weak | C-H stretching (aromatic and methyl) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1620, ~1470 | Medium-Weak | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (ester) |
| ~800 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not explicitly available. However, the molecular weight and expected fragmentation patterns can be predicted. The nominal molecular weight of the compound is 210 g/mol .[1][3]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity | Notes |
| 210/212 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 179/181 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 151/153 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 145 | [Acylium-indazole]⁺ | A common fragment for indazole-3-carboxamides and related structures.[4] |
Experimental Protocols
This section details the synthetic procedure for this compound and provides generalized protocols for the acquisition of spectroscopic data.
Synthesis of this compound[1]
This synthesis involves the esterification of 5-chloro-1H-indazole-3-carboxylic acid.
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
Procedure:
-
A solution of 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid in 75 mL of methanol is prepared in a round-bottom flask.
-
To this solution, 10 mL of concentrated sulfuric acid is carefully added.
-
The mixture is heated to reflux and maintained at this temperature for 3 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into 225 mL of water.
-
The precipitated solid product is collected by filtration.
-
The solid is washed with water to remove any remaining acid and other water-soluble impurities.
-
The final product, this compound, is dried. (Yield: 4.39 g, 75%).
General Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz (or higher) spectrometer.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are applied.
-
Analysis: Chemical shifts are referenced to the residual solvent peak. The multiplicity, coupling constants, and integration of the signals are analyzed to elucidate the structure.
General Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is taken first.
-
Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
General Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthesis of this compound.
References
Determining the Solubility of Methyl 5-chloro-1H-indazole-3-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Methyl 5-chloro-1H-indazole-3-carboxylate
A foundational understanding of the compound's properties is crucial before conducting solubility studies.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | PubChem[3] |
| Molecular Weight | 210.62 g/mol | PubChem[3] |
| CAS Number | 1079-46-5 | PubChem[3][4] |
| Appearance | Solid | CymitQuimica[4] |
| Purity | Typically ≥98% | CymitQuimica[4] |
| XLogP3 | 2.4 | PubChem[3] |
Data Presentation: Quantifying Solubility
When determining solubility, it is imperative to present the data in a clear, structured, and comparable format. The following table serves as a template for recording and presenting solubility data for this compound.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |
| Ethanol | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |
| Methanol | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |
| Acetone | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | Equilibrium (Shake-Flask) | --- |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data to be determined | Data to be determined | Kinetic (Nephelometry) | May require a co-solvent. |
Experimental Protocols for Solubility Determination
The choice of method for solubility determination depends on the stage of research and the required accuracy. The two primary types of solubility measured are thermodynamic and kinetic.[1]
Thermodynamic (Equilibrium) Solubility Measurement
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1] The "shake-flask" method is the gold standard for this determination.[5][6]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Kinetic Solubility Measurement
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) and then diluted into an aqueous buffer.[1] This method is often used in high-throughput screening (HTS) to identify compounds with potential solubility issues early on.[5]
Protocol: High-Throughput Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution.
-
Precipitation Induction: Transfer a small volume of each dilution into a corresponding well of a new microplate containing the aqueous buffer (e.g., PBS, pH 7.4). This rapid solvent shift can cause precipitation if the compound's solubility is exceeded.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Measurement: Measure the amount of precipitated particulate matter in each well using a laser nephelometer.[2][5] The instrument detects light scattering caused by insoluble particles.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Conclusion
The solubility of this compound is a fundamental parameter that must be experimentally determined. While publicly available quantitative data is scarce, the protocols outlined in this guide provide a robust framework for researchers to generate reliable and reproducible solubility data. The choice between thermodynamic and kinetic methods will depend on the specific research context, with the shake-flask method providing definitive equilibrium data and high-throughput techniques offering rapid, early-stage screening. Accurate and well-documented solubility data is essential for the successful progression of this compound through the drug discovery and development pipeline.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. rheolution.com [rheolution.com]
- 3. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. lifechemicals.com [lifechemicals.com]
The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in binding to a wide array of biological targets. This has led to the development of numerous indazole-containing compounds with significant therapeutic potential, including several FDA-approved drugs. This technical guide provides a comprehensive overview of the key therapeutic targets of indazole derivatives, with a focus on oncology, neurodegenerative diseases, and inflammation. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a valuable resource for the scientific community.
I. Indazole Derivatives in Oncology: A Kinase-Centric Approach
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indazole derivatives have proven to be particularly effective as kinase inhibitors, targeting various families of kinases involved in tumor growth, proliferation, and angiogenesis.[1][2] Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, are now in clinical use for treating various cancers.[1][3]
A. Key Kinase Targets and Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various indazole derivatives against key oncogenic kinases.
Table 1: Inhibitory Activity of Indazole Derivatives against Receptor Tyrosine Kinases (RTKs)
| Compound/Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Indazole-pyrimidine derivative (13i) | VEGFR-2 | 34.5 | Pazopanib | 30 |
| Arylsulphonyl indazole (12b) | VEGFR-2 | 5.4 | Sorafenib | 90 |
| Arylsulphonyl indazole (12c) | VEGFR-2 | 5.6 | Sorafenib | 90 |
| Arylsulphonyl indazole (12e) | VEGFR-2 | 7 | Sorafenib | 90 |
| 1H-indazol-3-amine (27a) | FGFR1 | < 4.1 | - | - |
| 1H-indazol-3-amine (27a) | FGFR2 | 2.0 | - | - |
| 3-aryl-indazole (39b) | TRKA | 1.6 | - | - |
| Entrectinib (127) | ALK | 12 | - | - |
Table 2: Inhibitory Activity of Indazole Derivatives against Serine/Threonine Kinases
| Compound/Derivative | Target | IC50 / Ki (nM) | Reference Compound | IC50 / Ki (nM) |
| Indazole Amide (53d) | Aurora A | < 1000 | Tozasertib | 2.5 |
| Indazole Derivative (17) | Aurora A | 26 | Alisertib | 1.2 |
| Indazole Derivative (17) | Aurora B | 15 | Barasertib | 0.37 |
| Indazole Derivative (21) | Aurora B | 31 | Barasertib | 0.37 |
| 1H-indazole derivative (82a) | Pim-1 | 0.4 | - | - |
| 1H-indazole derivative (82a) | Pim-2 | 1.1 | - | - |
| 1H-indazole derivative (82a) | Pim-3 | 0.4 | - | - |
| Azaindazole derivative (84) | Pim-1 | Ki = 0.03 | - | - |
| Azaindazole derivative (84) | Pim-2 | Ki = 0.11 | - | - |
| Azaindazole derivative (84) | Pim-3 | Ki = 0.02 | - | - |
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide (94) | TTK | single-digit nM | - | - |
| CFI-401870 (95) | TTK | single-digit nM | - | - |
| Indazole-based PLK4 inhibitor (C05) | PLK4 | < 0.1 | - | - |
| 1H-indazole-3-carboxamide (50) | GSK-3β | 350 | - | - |
B. Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors
Indazole derivatives that inhibit receptor tyrosine kinases like VEGFR and FGFR primarily disrupt downstream signaling cascades crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.
VEGFR Signaling Pathway Inhibition by Indazole Derivatives.
II. Indazole Derivatives in Neurodegenerative Diseases
Neuroinflammation and abnormal protein phosphorylation are key pathological features of several neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). Indazole derivatives have shown promise in targeting enzymes implicated in these processes.[4]
A. Key Targets in Neurodegeneration
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5][6] Indazole derivatives have been developed as potent GSK-3β inhibitors.[1][7]
-
Beta-Secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of AD patients. Some 5-substituted indazole derivatives have been shown to inhibit both BACE1 and cholinesterases.[8][9]
-
Monoamine Oxidase (MAO): MAO inhibitors are used to treat the symptoms of Parkinson's disease. Indazole derivatives have been investigated for their MAO inhibitory activity.[4]
Table 3: Inhibitory Activity of Indazole Derivatives against Neurological Targets
| Compound/Derivative | Target | IC50 (µM) | Disease Relevance |
| 5-substituted indazole (3) | BACE1 | 4.95 | Alzheimer's Disease |
| 5-substituted indazole (6) | BACE1 | 5.37 | Alzheimer's Disease |
| 5-substituted indazole (1) | BuChE | 1.83 | Alzheimer's Disease |
| 5-substituted indazole (2) | BuChE | 0.98 | Alzheimer's Disease |
| 1H-indazole-3-carboxamide (50) | GSK-3β | 0.35 | Alzheimer's Disease |
B. Signaling Pathway in Alzheimer's Disease
The inhibition of GSK-3β by indazole derivatives can prevent the hyperphosphorylation of Tau protein, a critical step in the formation of neurofibrillary tangles.
Inhibition of Tau Hyperphosphorylation by GSK-3β Inhibitors.
III. Indazole Derivatives in Inflammation
Indazole and its derivatives have demonstrated significant anti-inflammatory properties.[2][10] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
A. Key Targets in Inflammation
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] Indazole derivatives have been shown to inhibit COX-2 activity.[12]
-
Pro-inflammatory Cytokines: Indazoles can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2]
Table 4: Anti-inflammatory Activity of Indazole Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) |
| Indazole | TNF-α inhibition | 220.11 |
| 5-aminoindazole | TNF-α inhibition | 230.19 |
| 2,3-diphenyl-2H-indazole (18) | COX-2 inhibition | - |
| 2,3-diphenyl-2H-indazole (23) | COX-2 inhibition | - |
IV. Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of indazole derivatives.
A. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., VEGFR-2, Aurora A)
-
Substrate peptide/protein
-
Test compounds (indazole derivatives)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 2.5 µL of the test compound or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and determine IC50 values.[10]
Workflow for a typical kinase inhibition assay.
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium
-
Test compounds (indazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[10]
C. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of an inhibitor.[3]
Materials:
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[10][13]
V. Conclusion
The indazole scaffold is a remarkably versatile and clinically significant pharmacophore. The examples discussed in this guide highlight the broad applicability of indazole derivatives in targeting key pathways in oncology, neurodegenerative diseases, and inflammation. The robust data supporting their efficacy continues to fuel further research and development in this promising area of medicinal chemistry. This guide serves as a foundational resource for scientists and researchers aiming to explore and expand the therapeutic potential of indazole-based compounds.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 5-chloro-1H-indazole-3-carboxylate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-1H-indazole-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Analogs derived from this core have demonstrated significant potential as therapeutic agents, with activities spanning anti-inflammatory, anti-cancer, and neurological applications.[1][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their development as inhibitors of key biological targets.
Core Structure and Chemical Tractability
5-Chloro-1H-indazole-3-carboxylic acid is a key intermediate that allows for diverse chemical modifications.[2] The indazole ring system, a bioisostere of indole, is a common motif in pharmacologically active compounds.[2][5] The carboxylic acid at the 3-position is a critical handle for derivatization, most commonly through the formation of amides (carboxamides), which has proven to be a fruitful strategy for enhancing biological activity.[6][7] The chloro-substituent at the 5-position also offers a site for potential modification, although much of the explored SAR has focused on derivatization at other positions.
SAR of Indazole-3-Carboxamide Analogs as CRAC Channel Blockers
A significant area of investigation for 5-chloro-1H-indazole-3-carboxylate analogs has been their activity as blockers of the Calcium-Release Activated Calcium (CRAC) channel, a critical component in mast cell activation and inflammatory responses.[6][8]
Key SAR Insights:
-
Amide Linker Regiochemistry: A crucial determinant of activity is the orientation of the amide linker at the 3-position. The 'reversed' amide linker (-CO-NH-Ar) is essential for potent CRAC channel blockade. In contrast, the isomeric 'normal' amide linker (-NH-CO-Ar) results in a significant loss of activity.[6] For instance, indazole-3-carboxamide derivatives with the -CO-NH-Ar linkage exhibit sub-micromolar IC50 values, whereas their reverse amide isomers are often inactive even at concentrations up to 100 µM.[6]
-
N1-Substitution: The substituent at the N1 position of the indazole ring plays a significant role in modulating potency.
-
Aryl Amide Substituent (Ar): The nature of the aryl group attached to the amide nitrogen profoundly influences the inhibitory activity against calcium influx.[6]
Quantitative Data:
| Compound ID | N1-Substituent | Amide Substituent (Ar) | IC50 (µM) for CRAC Channel Blockade | Reference |
| 12a | 2,4-dichlorobenzyl | Aryl | 1.51 | [6] |
| 12d | 2,4-dichlorobenzyl | Aryl | 0.67 | [6] |
| 9b | 2,4-dichlorobenzyl | Aryl (reverse amide) | 29 | [6] |
| 9c | 2,4-dichlorobenzyl | Aryl (reverse amide) | > 100 | [6] |
| 9e | 2,4-dichlorobenzyl | Aryl (reverse amide) | ~50% inhibition at 30 µM | [6] |
| 9g | 2,4-dichlorobenzyl | Aryl (reverse amide) | ~50% inhibition at 30 µM | [6] |
SAR of 1H-Indazole-3-carboxamides as GSK-3β Inhibitors
Analogs of 1H-indazole-3-carboxamide have also been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in the treatment of type-2 diabetes and neurological disorders such as Alzheimer's disease.[3]
Key SAR Insights:
-
An in-silico screening approach successfully identified a novel 1H-indazole-3-carboxamide scaffold for GSK-3β inhibition.[3]
-
X-ray crystallography has confirmed the binding mode of these inhibitors, providing a basis for rational, structure-based drug design to optimize potency.[3]
Quantitative Data:
| Compound Class | Target | pIC50 Range | Reference |
| 1H-indazole-3-carboxamides | Human GSK-3β | 4.9 to 5.5 | [3] |
Experimental Protocols
Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides (CRAC Channel Blockers)
A general synthetic route involves a three-step process starting from indazole-3-carboxylic acid.[6]
-
N-Alkylation: The indazole-3-carboxylic acid is treated with an appropriate alkylating agent, such as 2,4-dichlorobenzyl chloride, in the presence of a base like sodium hydride (NaH) to yield the 1-substituted indazole intermediate.[6]
-
Acyl Chloride Formation: The resulting carboxylic acid is then converted to the corresponding acyl chloride by treatment with a chlorinating agent, for example, oxalyl chloride.[6]
-
Amide Coupling: The acyl chloride is subsequently reacted with a desired aryl amine (ArNH2) to furnish the final indazole-3-carboxamide product.[6]
Caption: Synthetic workflow for 1H-indazole-3-carboxamide analogs.
CRAC Channel Activity Assay
The inhibitory activity of the synthesized compounds on the CRAC channel is typically assessed by measuring intracellular calcium influx in mast cells, such as the RBL-2H3 cell line.[8]
-
Cell Culture: RBL-2H3 cells are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds.
-
Calcium Influx Measurement: Calcium influx is initiated, and changes in intracellular calcium levels are monitored using a fluorescent calcium indicator.
-
Data Analysis: The concentration-response data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of methyl 5-chloro-1H-indazole-3-carboxylate
An In-depth Technical Guide to Methyl 5-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and applications of this compound. This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. The indazole scaffold is recognized as a privileged structure in drug discovery, and its derivatives have shown a wide range of activities, including anti-inflammatory and anti-tumor properties.[1][2]
Core Physical and Chemical Properties
This compound is a solid at room temperature.[3] Its core structure consists of a bicyclic system formed by the fusion of a benzene ring and a pyrazole ring, with a chlorine atom at the 5-position and a methyl carboxylate group at the 3-position.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 1079-46-5 | [5] |
| Molecular Formula | C₉H₇ClN₂O₂ | [4][5] |
| Molecular Weight | 210.62 g/mol | [4][5] |
| Appearance | Solid | [3] |
| Melting Point | 218-221 °C | |
| InChI Key | OFHGAYNAKIWVOL-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1=NNC2=C1C=C(C=C2)Cl | [4] |
| Storage | Sealed in a dry environment at 2-8°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported:
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (300 MHz, DMSO-d₆) δ 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H) | [5] |
| IR / Mass Spec | Specific experimental data for IR and Mass Spectrometry are not readily available in public literature. Predicted data suggests characteristic peaks for C=O (ester), C-Cl, and aromatic C-H stretches in the IR spectrum. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent reaction of this compound are provided below.
Synthesis of this compound
This compound is typically synthesized via Fischer esterification from its corresponding carboxylic acid.
Materials:
-
5-Chloro-1H-indazole-3-carboxylic acid (5.10 g)
-
Methanol (75 mL)
-
Concentrated Sulfuric Acid (10 mL)
-
Water (225 mL)
Procedure:
-
A solution of 5-Chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (10 mL) is carefully added to the solution.
-
The mixture is heated to reflux and maintained for 3 hours.[5]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then poured into water (225 mL), which causes the product to precipitate.
-
The precipitated solid is collected by filtration and washed with water to yield pure this compound (yield: 4.39 g, 75%).[5]
Caption: Esterification workflow for synthesizing the target compound.
N-Alkylation of this compound
The indazole nitrogen is a key site for functionalization. N-alkylation is a common subsequent reaction to generate diverse molecular scaffolds. Achieving regioselectivity at the N1 position is often desired and can be accomplished with specific reaction conditions.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl bromide, 1.1 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous THF (to a concentration of approx. 0.1 M).[9]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.[9]
-
Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.[9]
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N1-alkylated product.[9]
Role in Drug Development and Logical Relationships
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block. The indazole core is a bioisostere of indole, a common motif in biologically active compounds.[1] The ester at the C3 position and the reactive nitrogen atom at the N1 position allow for extensive chemical modifications.
The primary utility of this compound is as a versatile intermediate. The N-alkylation protocol described above is a gateway to creating libraries of N1-substituted indazoles. These derivatives are explored for various therapeutic targets. For instance, this intermediate is used in the synthesis of certain synthetic cannabinoids and other research chemicals.[10]
Caption: Logical workflow from intermediate to potential applications.
References
- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 [sigmaaldrich.com]
- 4. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. diva-portal.org [diva-portal.org]
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the indazole scaffold's role in medicinal chemistry, detailing its synthesis, biological activities, and clinical applications, with a focus on FDA-approved drugs and promising clinical candidates.
A Privileged Structure in Drug Discovery
The indazole nucleus is a bioisostere of indole, enabling it to mimic the interactions of endogenous ligands with their protein targets.[1] This mimicry, combined with the indazole ring's unique electronic properties and synthetic tractability, allows for the generation of diverse compound libraries with a broad spectrum of pharmacological activities.[2][3] Consequently, indazole derivatives have been successfully developed as potent inhibitors of kinases, polymerases, and other key enzymes, leading to breakthroughs in the treatment of cancer, inflammatory diseases, and infectious agents.[3][4][5]
Therapeutic Applications of Indazole-Based Drugs
The versatility of the indazole scaffold is highlighted by the number of FDA-approved drugs and clinical candidates that feature this core structure. These compounds have demonstrated efficacy against a range of diseases, most notably cancer.
Anticancer Activity
The most prominent application of indazole derivatives is in oncology. Several FDA-approved kinase inhibitors incorporate the indazole scaffold, targeting signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
Pazopanib (Votrient®) is a multi-target tyrosine kinase inhibitor that impedes tumor growth by blocking key receptors involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[4] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
Axitinib (Inlyta®) is another potent and selective inhibitor of VEGFRs, primarily used in the treatment of advanced renal cell carcinoma.[6] Its ability to disrupt the VEGF signaling pathway leads to the inhibition of tumor neovascularization.
Niraparib (Zejula®) is a highly selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for the repair of single-strand DNA breaks.[4] By inhibiting PARP, niraparib induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. It is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[4]
Entrectinib (Rozlytrek®) is a potent inhibitor of Tropomyosin Receptor Kinases (TRK A, B, and C), as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[7] It is a tumor-agnostic therapy approved for the treatment of solid tumors harboring NTRK gene fusions and for ROS1-positive non-small cell lung cancer (NSCLC).[8][9]
Table 1: FDA-Approved Indazole-Containing Anticancer Drugs
| Drug Name (Brand Name) | Target(s) | FDA-Approved Indications |
| Pazopanib (Votrient®) | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][4] |
| Axitinib (Inlyta®) | VEGFRs | Advanced Renal Cell Carcinoma[6] |
| Niraparib (Zejula®) | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Primary Peritoneal Cancer[4] |
| Entrectinib (Rozlytrek®) | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[8][9] |
Anti-inflammatory and Antibacterial Activities
Beyond oncology, the indazole scaffold has shown promise in the development of anti-inflammatory and antibacterial agents. Certain indazole derivatives have been found to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[3] Others have demonstrated antibacterial activity by targeting essential bacterial enzymes like DNA gyrase.[10]
Table 2: Selected Preclinical Data for Indazole Derivatives
| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |
| Indazole Derivatives | COX-2 Inhibition | IC50: 12.32 - 23.42 μM | [3] |
| 5-Aminoindazole | COX-2 Inhibition | - | [3] |
| Indazole Derivatives | S. aureus | MIC: 64 - 128 µg/mL | [10] |
| Indazole Derivatives | E. faecalis | MIC: ~128 µg/mL | [10] |
Key Signaling Pathways Targeted by Indazole-Based Drugs
The therapeutic effects of many indazole-containing drugs are a result of their ability to modulate specific signaling pathways that are dysregulated in disease.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis. The binding of VEGF to its receptors (VEGFRs) on the surface of endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Pazopanib and Axitinib exert their anti-angiogenic effects by inhibiting the kinase activity of VEGFRs, thereby blocking this pathway.
VEGFR Signaling Pathway and Inhibition by Pazopanib/Axitinib
PARP-mediated DNA Repair Pathway
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. When PARP is inhibited by drugs like Niraparib, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
PARP-mediated DNA Repair and Synthetic Lethality with Niraparib
TRK and ROS1 Signaling Pathways
Tropomyosin receptor kinases (TRKs) and ROS1 are receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements (gene fusions), can drive the growth and survival of various cancers. Entrectinib is designed to inhibit these oncogenic fusion proteins, thereby blocking downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.
TRK and ROS1 Fusion Protein Signaling and Inhibition by Entrectinib
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of indazole-based compounds.
General Synthetic Workflow for Indazole Derivatives
The synthesis of substituted indazoles often involves the construction of the bicyclic ring system followed by functionalization at various positions. A common approach is the cyclization of appropriately substituted hydrazones or the intramolecular coupling of aryl halides.
General Synthetic Workflow for Indazole Derivatives
Detailed Synthesis of Pazopanib
The synthesis of Pazopanib typically involves the coupling of three key intermediates: 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine, and 5-amino-2-methylbenzenesulfonamide.
Step 1: Synthesis of 2,3-dimethyl-2H-indazol-6-amine [4][9] A solution of 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent (e.g., 2-methoxyethylether) is cooled to 0°C. Tin(II) chloride is added, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 5°C. The reaction is stirred at room temperature, and the product is precipitated by the addition of ether and collected by filtration.
Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine [8] A mixture of N,2,3-trimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine, and sodium bicarbonate in N,N-dimethylformamide is heated at 85°C. After completion of the reaction, water is added to precipitate the product, which is collected by filtration.
Step 3: Synthesis of Pazopanib Hydrochloride [7] A mixture of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent (e.g., ethanol or N,N-dimethylformamide) is treated with a catalytic amount of concentrated hydrochloric acid and heated to approximately 95°C. Upon cooling, the product, Pazopanib hydrochloride, precipitates and is collected.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indazole derivative for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the potency of indazole derivatives against specific kinase targets.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific substrate (often a biotinylated peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The indazole derivative is added at various concentrations to the assay wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.
-
Antibody-based detection: A phospho-specific antibody that recognizes the phosphorylated substrate is used. The antibody is often labeled with an enzyme (e.g., HRP) or a fluorophore for detection.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Conclusion
The indazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its presence in several FDA-approved drugs and numerous clinical candidates underscores its significance in medicinal chemistry. The ability to readily modify the indazole core allows for the fine-tuning of pharmacological properties, leading to the development of highly potent and selective drugs. As our understanding of disease biology deepens, the versatility of the indazole scaffold will undoubtedly continue to be leveraged to create the next generation of innovative medicines.
References
- 1. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine | 444731-75-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-Chloro-1H-indazole-3-carboxylate from 5-Chloroisatin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of methyl 5-chloro-1H-indazole-3-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available 5-chloroisatin. The described three-step synthesis involves the alkaline hydrolysis of 5-chloroisatin, followed by diazotization and intramolecular cyclization to form the indazole core, and concluding with esterification.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their applications span various therapeutic areas, including oncology, anti-inflammatory, and anti-viral research. The target molecule, this compound, serves as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors and other potential drug candidates. The following protocols offer a reliable and reproducible method for its preparation.
Overall Synthetic Scheme
The synthesis proceeds in three main steps as illustrated below:
Caption: Overall synthetic route from 5-chloroisatin.
Experimental Protocols
Step 1: Synthesis of Sodium 2-amino-5-chlorophenylglyoxylate (Intermediate A)
This step involves the base-catalyzed hydrolytic ring-opening of 5-chloroisatin.
Materials:
-
5-Chloroisatin (1.0 eq)
-
Sodium hydroxide (2.5 eq)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 5-chloroisatin and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. The color of the reaction mixture should change, indicating the consumption of the starting material.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
The sodium salt of 2-amino-5-chlorophenylglyoxylic acid will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to obtain sodium 2-amino-5-chlorophenylglyoxylate.
Data Presentation:
| Parameter | Value (Estimated) |
| Yield | 85-95% |
| Appearance | Yellow solid |
| Purity (by TLC) | >95% |
Step 2: Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid (Intermediate B)
This step involves the diazotization of the amino group in Intermediate A, followed by an intramolecular cyclization to form the indazole ring.
Materials:
-
Sodium 2-amino-5-chlorophenylglyoxylate (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Concentrated hydrochloric acid
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and thermometer, dissolve sodium 2-amino-5-chlorophenylglyoxylate in water and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1H-indazole-3-carboxylic acid.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 70-80% (Estimated) | |
| Appearance | Light yellow solid | [1] |
| Melting Point | 337 °C | [1] |
| Purity (by HPLC) | >95% |
Step 3: Synthesis of this compound (Final Product)
This final step is an acid-catalyzed esterification of the carboxylic acid.
Materials:
-
5-Chloro-1H-indazole-3-carboxylic acid (1.0 eq)
-
Methanol
-
Concentrated sulfuric acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL).[2]
-
Carefully add concentrated sulfuric acid (10 mL) to the suspension.[2]
-
Heat the mixture to reflux and maintain for 3 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into 225 mL of cold water.[2]
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.[2]
-
Dry the product under vacuum to obtain this compound.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 75% | [2] |
| Appearance | White to off-white solid | |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H) | [2] |
| Purity (by NMR) | >98% | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
detailed protocol for methyl 5-chloro-1H-indazole-3-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl 5-chloro-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is a straightforward esterification of 5-chloro-1H-indazole-3-carboxylic acid.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed esterification of the carboxylic acid with methanol.
Reactants:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Product:
-
This compound
Quantitative Data Summary
The following table summarizes the key quantitative data for this synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid | [1] |
| Reagent (Solvent) | 75 mL of Methanol | [1] |
| Reagent (Catalyst) | 10 mL of Concentrated Sulfuric Acid | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Condition | Reflux | [1] |
| Product Yield | 4.39 g | [1] |
| Percentage Yield | 75% | [1] |
| Product Appearance | Solid | [1] |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid in 75 mL of methanol.
-
Acid Addition: Carefully and slowly add 10 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 3 hours with continuous stirring.
-
Cooling: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into 225 mL of water. A solid precipitate should form.
-
Filtration: Collect the precipitated solid by filtration.
-
Washing: Wash the collected solid with water to remove any remaining acid and impurities.
-
Drying: Dry the purified solid to obtain this compound.
Characterization Data:
The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR spectrum in DMSO-d₆ shows the following peaks:
-
δ 3.93 (s, 3H)
-
δ 7.48 (dd, J = 1.5, 8.8 Hz, 1H)
-
δ 7.72 (d, J = 8.8 Hz, 1H)
-
δ 8.0 (d, J = 1.5 Hz, 1H)[1]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Methyl 5-chloro-1H-indazole-3-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-chloro-1H-indazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid bicyclic scaffold, featuring a chlorine substituent for further functionalization and a methyl ester for diverse transformations, makes it a valuable starting material for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound, with a focus on its utility in drug discovery and development.
Overview of Applications
The primary applications of this compound in organic synthesis revolve around its function as a key intermediate for the preparation of substituted indazole derivatives. These derivatives have shown a broad spectrum of biological activities, most notably as inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP), enzymes critically involved in cell signaling pathways that are often dysregulated in cancer.[1][2]
Key synthetic transformations include:
-
N-Alkylation: The indazole nitrogen atoms can be selectively alkylated to introduce various substituents, a common strategy in modulating the pharmacological properties of the resulting compounds. The regioselectivity of this reaction (N1 vs. N2) is a critical aspect and can be controlled by the choice of reaction conditions.
-
Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for subsequent amide bond formation, a crucial step in the synthesis of many drug candidates.
-
Amide Coupling: Following hydrolysis, the resulting carboxylic acid is frequently coupled with a diverse range of amines to generate a library of indazole-3-carboxamides. These amides are prevalent in kinase and PARP inhibitors.
The general workflow for the utilization of this compound in the synthesis of bioactive compounds is depicted below.
Caption: General synthetic workflow starting from this compound.
Experimental Protocols and Data
N-Alkylation of this compound
The N-alkylation of the indazole ring is a pivotal step in the synthesis of many biologically active molecules. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) favors N1-alkylation. This is attributed to the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[3]
Protocol 1: Regioselective N1-Alkylation
This protocol is adapted from procedures for analogous indazole-3-carboxylates and is designed to favor the N1-alkylated product.[3][4][5]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodomethane | NaH | THF | rt | 16 | >95 (expected) | [3][4] |
| 2 | Benzyl bromide | NaH | THF | rt | 24 | >95 (expected) | [3][5] |
| 3 | Isopropyl iodide | NaH | DMF | rt | - | 38 (N1) / 46 (N2) | [6] |
| 4 | Alkyl tosylate | Cs2CO3 | Dioxane | 90 | 2 | 90-98 (N1) | [6] |
Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward and high-yielding transformation, providing a key intermediate for amide bond formation.
Protocol 2: Saponification of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH or NaOH (2-3 eq) to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The carboxylic acid product will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-chloro-1H-indazole-3-carboxylic acid.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | MeOH/H₂O | Reflux | - | High (expected) |
| 2 | LiOH | THF/H₂O | rt | 12 | >95 (expected) |
Amide Coupling
The formation of an amide bond from 5-chloro-1H-indazole-3-carboxylic acid is a common final step in the synthesis of many bioactive compounds. A variety of coupling reagents can be employed for this transformation.
Protocol 3: Amide Bond Formation using HATU
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Desired amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2-3 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired indazole-3-carboxamide.
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | Various amines | EDC/HOBt | TEA | DMF | 60-85 | [6] |
| 2 | Substituted anilines | HATU | DIPEA | DMF | 70-90 (expected) |
Application in Drug Discovery: Kinase and PARP Inhibitors
Indazole-3-carboxamides derived from this compound are prominent scaffolds in the design of kinase and PARP inhibitors.
Kinase Inhibition
Many indazole derivatives function as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is a key mediator of angiogenesis.[7] By blocking the ATP binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that promote cell proliferation, survival, and angiogenesis in tumors.
Caption: Simplified VEGFR signaling pathway and the mechanism of action for indazole-based inhibitors.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality. Indazole-based PARP inhibitors function by blocking the catalytic activity of PARP, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.[7][8]
Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with indazole-based PARP inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis, particularly for the development of novel therapeutic agents. The protocols and data presented herein provide a practical guide for researchers in the synthesis of diverse libraries of indazole derivatives for further investigation in drug discovery programs. The strategic functionalization of this scaffold continues to be a fruitful area of research for the identification of potent and selective modulators of key biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Derivatization of Methyl 5-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-1H-indazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a recognized "privileged structure," known to interact with a diverse range of biological targets.[1] Derivatives of indazole have shown a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] Specifically, functionalization at the N1 and C3 positions of the indazole ring is a common strategy for the development of novel therapeutic agents, such as kinase inhibitors and 5-HT3 receptor antagonists.[2][4]
These application notes provide detailed protocols for the key derivatization reactions of this compound, including N-alkylation of the indazole ring, hydrolysis of the methyl ester, and subsequent amide coupling to generate a library of diverse compounds. The protocols are designed to be adaptable for a range of research and drug discovery applications.
Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| CAS Number | 1079-46-5 |
| Appearance | Solid |
| XLogP3 | 2.4 |
(Data sourced from PubChem CID 12689369)[5]
Derivatization Strategies
The derivatization of this compound typically follows a multi-step workflow. The primary points of modification are the N1 position of the indazole ring and the C3 carboxylate group. A general workflow involves:
-
N-Alkylation: Introduction of various alkyl or aryl groups at the N1 position. Regioselectivity is a key consideration in this step.
-
Ester Hydrolysis: Conversion of the methyl ester at the C3 position to a carboxylic acid.
-
Amide Coupling: Formation of an amide bond by reacting the C3 carboxylic acid with a diverse range of amines.
This workflow allows for the systematic exploration of the chemical space around the 5-chloro-1H-indazole-3-carboxylate core to develop structure-activity relationships (SAR).
Visualization of Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation
The N-alkylation of the indazole ring can result in a mixture of N1 and N2 isomers. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N1-alkylated product for indazoles with a C3-carboxymethyl group, often with >99% regioselectivity.[4][6]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for N-Alkylation of Indazole-3-Carboxylates (Analogous Systems)
| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH/THF | >99:<1 | 95 | [4] |
| Methyl 1H-indazole-3-carboxylate | Isopropyl bromide | NaH/THF | >99:<1 | 85 | [4] |
| 5-Bromo-1H-indazole-3-carboxylic acid | 1-Bromopentane | NaH/DMF | N1 selective | 76-91 | [7] |
Note: The data presented is for analogous, not identical, starting materials and should be considered indicative.
Protocol 2: Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a crucial step for subsequent amide coupling reactions. This can be achieved under basic conditions.
Materials:
-
Methyl 1-alkyl-5-chloro-1H-indazole-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl 1-alkyl-5-chloro-1H-indazole-3-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid. The product is often used in the next step without further purification.
Protocol 3: Amide Coupling
The formation of the amide bond is a common and powerful reaction in medicinal chemistry for generating molecular diversity.[8] The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provides high yields and is suitable for a wide range of amines.
Materials:
-
1-Alkyl-5-chloro-1H-indazole-3-carboxylic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the 1-alkyl-5-chloro-1H-indazole-3-carboxylic acid (1.0 equiv).
-
Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.
-
Add the desired amine (1.0-1.2 equiv) to the solution.
-
Add DIPEA (2.0-3.0 equiv) and stir for 2 minutes.
-
Add HATU (1.0-1.1 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Yields for Amide Coupling of 1H-Indazole-3-carboxylic Acid (Analogous System)
| Amine | Yield (%) |
| Benzylamine | 78 |
| 4-Fluoroaniline | 72 |
| Morpholine | 85 |
| N-Methylpiperazine | 82 |
(Data adapted from a study on unsubstituted 1H-indazole-3-carboxylic acid and should be considered indicative.)[8]
Visualization of Amide Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Biological Significance and Applications
Derivatives of the indazole scaffold are prevalent in numerous clinically approved drugs and investigational agents. The ability to modify the N1 and C3 positions of the 5-chloro-1H-indazole-3-carboxylate core allows for the fine-tuning of pharmacological properties to target a variety of biological systems.
-
Oncology: Indazole derivatives are well-known as kinase inhibitors. For example, Pazopanib, a multi-targeted tyrosine kinase inhibitor, features an N-methylindazole core.[3] The derivatization of the C3 position with various amide functionalities can lead to the discovery of novel inhibitors of kinases such as PI3K.[1]
-
Neuroscience: Granisetron, a potent 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea and vomiting, is an indazole-3-carboxamide derivative.[2] The synthesis of novel amides from 5-chloro-1H-indazole-3-carboxylic acid could yield new modulators of serotonin receptors.
-
Anti-inflammatory and Autoimmune Diseases: Indazole-3-carboxamides have been investigated as blockers of CRAC (Ca²⁺ release-activated Ca²⁺) channels, which are important in the immune response.[1]
Visualization of a Potential Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole derivative.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications. The protocols outlined in these application notes provide a robust framework for the regioselective N-alkylation and subsequent C3-amide functionalization of this important scaffold. By systematically applying these derivatization strategies, researchers can effectively explore the structure-activity relationships of novel indazole derivatives in the pursuit of new drug candidates.
References
- 1. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. diva-portal.org [diva-portal.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Methyl 5-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust and reliable analytical methods for the quantitative and qualitative analysis of methyl 5-chloro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols herein describe high-performance liquid chromatography (HPLC) with UV detection for purity determination and liquid chromatography-mass spectrometry (LC-MS) for confirmation of identity and sensitive quantification. These methods are essential for quality control, stability testing, and impurity profiling in drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of various therapeutic agents.[1] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this intermediate. This document provides detailed protocols for reversed-phase HPLC and LC-MS analysis, suitable for implementation in research and quality control laboratories.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol [2] |
| Appearance | White to off-white or light yellow crystalline powder |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane; insoluble in water.[3] |
HPLC Method for Purity Analysis
This method is designed for the determination of the purity of this compound and for monitoring reaction progress.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: Acetonitrile or Methanol
-
This compound reference standard and sample
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B1-15 min: 5% to 95% B15-20 min: 95% B20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent.
-
Prepare sample solutions at a concentration of approximately 1.0 mg/mL in the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
LC-MS Method for Identification and Sensitive Quantification
This LC-MS method provides high sensitivity and selectivity for the confirmation of the identity and trace-level quantification of this compound.
Experimental Protocol:
1. Instrumentation and Materials:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[4]
-
Mobile Phase A: 0.1% Formic acid in Water[4]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[4]
-
Sample Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
This compound reference standard and sample
2. LC-MS Conditions:
| Parameter | HPLC Condition | Mass Spectrometry Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm | Ionization Mode |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Scan Mode |
| Gradient | 0-1 min: 5% B1-8 min: 5% to 95% B8-10 min: 95% B10.1-12 min: 5% B (re-equilibration) | Full Scan Range |
| Flow Rate | 0.3 mL/min[4] | SIM/MRM Transitions |
| Column Temperature | 40 °C | Capillary Voltage |
| Injection Volume | 5 µL | Source Temperature |
| Desolvation Gas Flow | ||
| Desolvation Temperature |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare sample solutions to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
For identification, confirm the presence of the [M+H]⁺ ion at m/z 211.0 in the mass spectrum corresponding to the chromatographic peak.
-
For quantification, construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described methods. These values should be established and validated in the user's laboratory.
| Parameter | HPLC Method | LC-MS Method |
| Retention Time (approx.) | To be determined | To be determined |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.01% | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.03% | ~0.5 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% |
Workflow Diagrams
Conclusion
The HPLC and LC-MS methods presented provide a comprehensive framework for the analysis of this compound. The HPLC method is well-suited for routine purity assessments, while the LC-MS method offers the high sensitivity and selectivity required for confirmation of identity and trace-level analysis. These protocols can be readily adapted and validated for use in various stages of the drug development process.
References
Methyl 5-chloro-1H-indazole-3-carboxylate: A Key Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction
Methyl 5-chloro-1H-indazole-3-carboxylate is a versatile heterocyclic building block of significant interest to the pharmaceutical industry. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The presence of a chloro substituent at the 5-position and a methyl carboxylate at the 3-position provides two key points for chemical modification, enabling the synthesis of a diverse range of molecules. This precursor is particularly valuable in the development of kinase inhibitors for oncology and other therapeutic agents.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of important APIs, including analogues of the anti-cancer agent Lonidamine and a class of p21-activated kinase 1 (PAK1) inhibitors.
Synthesis of Lonidamine Analogues
Lonidamine is an anti-cancer agent known to interfere with the energy metabolism of tumor cells.[3] The synthesis of Lonidamine and its analogues can be efficiently achieved from this compound through a two-step process involving N-alkylation followed by hydrolysis of the methyl ester.
Experimental Protocols
Step 1: N-Alkylation of this compound
This protocol describes the N-alkylation of the indazole ring, a crucial step for introducing structural diversity.
-
Materials:
-
This compound
-
2,4-Dichlorobenzyl chloride (or other suitable alkylating agent)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
-
Procedure:
-
To a round-bottomed flask equipped with a stirrer and reflux condenser, add this compound (1.0 eq.), 2,4-dichlorobenzyl chloride (1.05 eq.), and potassium carbonate (2.0 eq.).
-
Add acetone as the solvent to the flask.
-
Heat the reaction mixture to reflux and stir for approximately 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and add ethyl acetate.
-
Filter the mixture to remove insoluble solids.
-
Wash the filtrate with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated product, methyl 1-(2,4-dichlorobenzyl)-5-chloro-1H-indazole-3-carboxylate.
-
The crude product can be purified by recrystallization from ethyl acetate.[4]
-
Step 2: Hydrolysis of the Methyl Ester to Yield Lonidamine Analogue
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
Methyl 1-(2,4-dichlorobenzyl)-5-chloro-1H-indazole-3-carboxylate
-
Sodium hydroxide (NaOH) solution
-
Methanol
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottomed flask, dissolve the N-alkylated indazole methyl ester (1.0 eq.) in a mixture of sodium hydroxide solution and methanol.
-
Heat the reaction mixture at 60°C and stir for approximately 18 hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a pH of approximately 1.
-
Stir the mixture for about 30 minutes to allow for precipitation of the product.
-
Collect the solid product by filtration and wash with water.
-
The crude product can be purified by recrystallization from hot glacial acetic acid to yield the final Lonidamine analogue, 1-(2,4-dichlorobenzyl)-5-chloro-1H-indazole-3-carboxylic acid.[4]
-
Quantitative Data
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity | Reference |
| 1 | This compound, 2,4-Dichlorobenzyl chloride | K₂CO₃, Acetone | Reflux, 5h | Methyl 1-(2,4-dichlorobenzyl)-5-chloro-1H-indazole-3-carboxylate | Data not available for 5-chloro derivative | High | [4] |
| 2 | Methyl 1-(2,4-dichlorobenzyl)-5-chloro-1H-indazole-3-carboxylate | NaOH, Methanol; then HCl | 60°C, 18h | 1-(2,4-Dichlorobenzyl)-5-chloro-1H-indazole-3-carboxylic acid | Data not available for 5-chloro derivative | High | [4] |
Note: The yields are based on analogous syntheses and may vary for the 5-chloro derivative.
Synthesis Workflow
Mechanism of Action: Lonidamine
Lonidamine primarily targets the energy metabolism of cancer cells by inhibiting key enzymes in glycolysis and mitochondrial respiration. This leads to a depletion of ATP and an increase in intracellular acidity, creating an unfavorable environment for tumor cell survival and proliferation.[3][5]
Synthesis of PAK1 Inhibitor Analogues
P21-activated kinase 1 (PAK1) is a key regulator of cell motility, survival, and proliferation, and its aberrant activation is implicated in cancer progression.[6][7] 1H-Indazole-3-carboxamides have been identified as potent and selective PAK1 inhibitors.[6] this compound can serve as a starting material for the synthesis of these inhibitors.
Experimental Protocols
Step 1: Hydrolysis of this compound
The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol/Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 5-chloro-1H-indazole-3-carboxylic acid.
-
Step 2: Amide Coupling to form a PAK1 Inhibitor Analogue
The carboxylic acid is then coupled with a suitable amine to form the final carboxamide.
-
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Desired amine (e.g., a substituted aniline)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
10% Methanol in Chloroform
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a solution of 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq.) in DMF, add HOBt (1.2 eq.), EDC·HCl (1.2 eq.), and TEA (3.0 eq.).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (1.0 eq.) to the reaction mixture and continue stirring at room temperature for 4-6 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with 10% methanol in chloroform.
-
Combine the organic layers, wash with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 5-chloro-1H-indazole-3-carboxamide derivative.[8]
-
Quantitative Data
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity | Reference |
| 1 | This compound | NaOH, MeOH/H₂O; then HCl | RT to heat | 5-chloro-1H-indazole-3-carboxylic acid | ~95% | High | General Hydrolysis |
| 2 | 5-chloro-1H-indazole-3-carboxylic acid, Amine | HOBt, EDC·HCl, TEA, DMF | RT, 4-6h | N-substituted-5-chloro-1H-indazole-3-carboxamide | 70-90% | High | [8] |
Note: Yields are based on general procedures and may vary depending on the specific amine used.
Synthesis Workflow
Signaling Pathway: PAK1
PAK1 is a serine/threonine kinase that acts as a downstream effector of small Rho GTPases, Rac1 and Cdc42. It plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and gene expression. In many cancers, the PAK1 signaling pathway is hyperactivated, promoting tumor progression and metastasis.[9][10]
This compound is a valuable and versatile precursor for the synthesis of a range of APIs. The protocols outlined in this document demonstrate its utility in preparing Lonidamine analogues and potent PAK1 inhibitors. The strategic positioning of the chloro and methyl carboxylate groups allows for straightforward chemical modifications, making it an important building block in drug discovery and development, particularly in the field of oncology. Further exploration of derivatives from this precursor holds promise for the discovery of novel therapeutic agents.
References
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. PAK1 | Cancer Genetics Web [cancerindex.org]
- 3. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 1H-Indazole-3-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-3-carboxylic acid and its derivatives are cornerstone scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] Notably, they form the core of blockbuster drugs such as Granisetron, a 5-HT3 receptor antagonist for chemotherapy-induced nausea, and Lonidamine, an anti-cancer agent.[1][2] The synthetic versatility of the indazole ring and the reactivity of the carboxylic acid group provide a rich platform for the generation of diverse chemical libraries essential for drug discovery.
This document provides detailed protocols for several synthetic routes to 1H-indazole-3-carboxylic acid and its subsequent derivatization into esters and amides.
General Synthetic Workflow
The synthesis of a library of 1H-indazole-3-carboxylic acid derivatives typically follows a structured workflow, beginning with the construction of the core indazole scaffold, followed by diversification through functionalization of the carboxylic acid moiety.
References
Application Notes and Protocols for Coupling Reactions Involving Methyl 5-Chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving methyl 5-chloro-1H-indazole-3-carboxylate. The indazole scaffold is a prominent feature in many pharmacologically active compounds, and the functionalization of this core structure through carbon-carbon and carbon-nitrogen bond formation is a critical step in the synthesis of novel drug candidates. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on established methodologies for structurally related halo-indazoles and serve as a comprehensive guide for the synthesis of diverse indazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly useful for the synthesis of 5-aryl-1H-indazole-3-carboxylates from this compound.
Application Notes
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to a diverse library of 5-aryl-1H-indazole derivatives. The reaction conditions outlined below are based on successful couplings of the analogous methyl 5-bromo-1H-indazole-3-carboxylate, which is expected to have similar reactivity.[1] The choice of palladium catalyst and ligand is crucial for achieving high yields. Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) have proven to be effective for this transformation.[1] The reaction is typically carried out in an inert atmosphere to prevent the degradation of the catalyst.
Experimental Protocol
General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous dimethoxyethane (DME)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add [Pd(dppf)Cl₂] and anhydrous dimethoxyethane.
-
Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazole-3-carboxylate.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of methyl 5-bromo-1H-indazole-3-carboxylate, which can be considered indicative for the chloro-analogue.
| Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | DME | 2 | 85 |
| 4-Methoxyphenylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | DME | 3 | 82 |
| 3-Thienylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | DME | 2.5 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It enables the synthesis of 5-amino-1H-indazole-3-carboxylates from this compound and a variety of primary and secondary amines.
Application Notes
This reaction provides a versatile method to introduce a wide range of amino functionalities at the 5-position of the indazole core. The choice of ligand is critical for the success of the Buchwald-Hartwig amination. For the coupling of primary amines, ligands such as BrettPhos are often employed, while RuPhos is generally preferred for secondary amines. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is common. The reaction should be performed under strictly anhydrous and anaerobic conditions to ensure catalyst activity.
Experimental Protocol
General Procedure for the Buchwald-Hartwig Amination of this compound.
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., RuPhos G3 for secondary amines, BrettPhos G3 for primary amines) (0.02 equivalents)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add this compound and the palladium precatalyst.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF, followed by the amine.
-
Slowly add the LiHMDS solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-1H-indazole-3-carboxylate.
Quantitative Data
The following table presents typical yields for the Buchwald-Hartwig amination of 6-bromo-1H-indazole, which can serve as a reference for reactions with this compound.
| Amine | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Morpholine | RuPhos G3 | LiHMDS | THF | 12 | 88 |
| Aniline | BrettPhos G3 | LiHMDS | THF | 18 | 75 |
| N-Methylaniline | RuPhos G3 | LiHMDS | THF | 16 | 82 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 5-alkynyl-1H-indazole-3-carboxylates. This reaction is a valuable tool for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
Application Notes
The Sonogashira coupling of this compound with terminal alkynes can be achieved using a palladium catalyst, often in the presence of a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid issues associated with copper, such as alkyne homocoupling. The choice of base is important, with amine bases like triethylamine or diisopropylamine commonly used. The reaction is sensitive to oxygen, and thus, an inert atmosphere is required.
Experimental Protocol
General Procedure for the Sonogashira Coupling of this compound with Terminal Alkynes.
Caption: Workflow for Sonogashira Coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent (e.g., DMF, dioxane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-1H-indazole-3-carboxylate.
Quantitative Data
The following table provides representative yields for Sonogashira couplings of related halo-heterocycles, which can be used as a guideline for the reactions of this compound.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 85 |
| 3-Iodo-5-bromoindole | TMS-acetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 92 |
| 4-Iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | RT | 98 |
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates to achieve the best results. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents from Methyl 5-Chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potent anti-cancer agents derived from methyl 5-chloro-1H-indazole-3-carboxylate. The focus is on the synthesis of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives, exemplified by the potent Threonine Tyrosine Kinase (TTK) inhibitor, CFI-401870.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-cancer agents.[1][2] this compound is a key starting material for the synthesis of a variety of indazole-based compounds, including potent kinase inhibitors.[3] Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that are dysregulated in cancer cells.[4]
This application note details the synthesis of CFI-401870, a highly potent and selective inhibitor of TTK (also known as Mps1), a key regulator of the spindle assembly checkpoint.[5] Inhibition of TTK leads to defects in chromosome segregation, ultimately triggering cancer cell death.[6]
Data Presentation
Biological Activity of CFI-401870
| Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| TTK | 3.1 | HCT116 (Colon) | < 0.1 | [5] |
| PLK4 | > 1000 | MDA-MB-231 (Breast) | Not Reported | [5] |
| KDR | > 1000 | MDA-MB-468 (Breast) | Not Reported | [5] |
| AURKA | > 1000 | Various | Not Reported | [5] |
| AURKB/INCENP | > 1000 | Various | Not Reported | [5] |
Experimental Protocols
The synthesis of CFI-401870 from this compound can be achieved in a multi-step process involving a Suzuki coupling to introduce the phenyl group, followed by amidation to form the final carboxamide.
Step 1: Suzuki Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a suitable boronic acid or ester to introduce the 4-(heterocyclyl)phenyl moiety.
Materials:
-
This compound
-
4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K3PO4)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), 4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenylboronic acid pinacol ester (1.2 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.1 equiv), and K3PO4 (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product, methyl 3-(4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl)-1H-indazole-5-carboxylate.
Step 2: Saponification of the Methyl Ester
Materials:
-
Methyl 3-(4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl)-1H-indazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate
Procedure:
-
Dissolve the methyl ester from Step 1 in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).
-
Add an excess of LiOH or NaOH (2-4 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with water, and dry under vacuum to yield 3-(4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl)-1H-indazole-5-carboxylic acid.
Step 3: Amidation to form CFI-401870
This protocol describes the coupling of the carboxylic acid intermediate with ammonia to form the final carboxamide, CFI-401870.
Materials:
-
3-(4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl)-1H-indazole-5-carboxylic acid
-
Ammonium chloride (NH4Cl)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid from Step 2 (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Add DIPEA or TEA (3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add ammonium chloride (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford CFI-401870.
Visualizations
Synthetic Workflow
Caption: Synthetic route to CFI-401870.
TTK Signaling Pathway and Inhibition
Caption: TTK signaling pathway in mitosis.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTK is a potential regulator of tumor progression correlated with dedifferentiation and immune cell infiltration in papillary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Indazole-3-Carboxamides from Methyl 5-Chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole-3-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. As bioisosteres of indoles, indazoles and their derivatives have garnered considerable attention in medicinal chemistry and drug discovery. These compounds have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anti-tumor, and antimicrobial properties. The synthesis of a library of N-substituted indazole-3-carboxamides is a common strategy in the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of indazole-3-carboxamides starting from the readily available methyl 5-chloro-1H-indazole-3-carboxylate. The presented methodology follows a reliable two-step synthetic route:
-
Hydrolysis: Saponification of the methyl ester to the corresponding 5-chloro-1H-indazole-3-carboxylic acid.
-
Amide Coupling: Subsequent coupling of the carboxylic acid intermediate with a variety of primary and secondary amines to yield the desired N-substituted indazole-3-carboxamides.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This two-step approach allows for the versatile synthesis of a wide range of indazole-3-carboxamides by simply varying the amine coupling partner in the second step.
Caption: A two-step workflow for the synthesis of indazole-3-carboxamides.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the saponification of the starting methyl ester to yield 5-chloro-1H-indazole-3-carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add a stoichiometric excess of a base, such as lithium hydroxide (2.0-3.0 eq) or sodium hydroxide.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 by the slow addition of 1N HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
-
Dry the purified 5-chloro-1H-indazole-3-carboxylic acid under vacuum.
Step 2: Amide Coupling to Synthesize N-substituted 5-chloro-1H-indazole-3-carboxamides
This protocol outlines a general and efficient method for the coupling of 5-chloro-1H-indazole-3-carboxylic acid with a variety of amines using common coupling reagents.
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Desired primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Triethylamine (TEA, 2.0-3.0 eq) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Methanol in Chloroform
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC (1.2 eq), and TEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with a 10% solution of methanol in chloroform.
-
Wash the combined organic layers with a 10% NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) or by recrystallization to afford the desired indazole-3-carboxamide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various N-substituted 1H-indazole-3-carboxamides, demonstrating the versatility of the amide coupling protocol.
Table 1: Synthesis of N-Alkyl-1H-indazole-3-carboxamides [1]
| Compound ID | R Group | Yield (%) | m.p. (°C) |
| 4a | Benzyl | 85 | 145-148 |
| 4b | Diethyl | 80 | 145-149 |
| 4c | 2-Morpholinoethyl | 82 | 148-151 |
| 4k | 2-(Pyrrolidin-1-yl)ethyl | 76 | 120-123 |
Table 2: Synthesis of N-Aryl/Heteroaryl-1H-indazole-3-carboxamides [1]
| Compound ID | R Group | Yield (%) | m.p. (°C) |
| 4m | 4-Methylbenzo[d]thiazol-2-yl | 72 | 225-228 |
| 4n | 1,3,4-Thiadiazol-2-yl | 70 | 194-198 |
Note: The data in the tables are for non-chlorinated indazole-3-carboxamides and serve as representative examples of the yields and melting points that can be expected with the described amide coupling protocol.
Logical Relationships in Amide Coupling
The following diagram illustrates the key components and their roles in the EDC/HOBt mediated amide coupling reaction.
Caption: Roles of reagents in the EDC/HOBt mediated amide coupling reaction.
Conclusion
The provided protocols offer a robust and versatile methodology for the preparation of a diverse range of indazole-3-carboxamides from this compound. The two-step synthesis, involving hydrolysis followed by amide coupling, is a well-established and reliable approach in medicinal chemistry. The use of standard coupling reagents like EDC and HOBt makes this synthesis amenable to most research laboratories. These application notes serve as a comprehensive guide for researchers engaged in the synthesis and development of novel indazole-based compounds with potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Indazole Synthesis
Welcome to the technical support center for the synthesis of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in key synthetic methods.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?
A: Low yields and incomplete conversions are common hurdles in indazole synthesis. The underlying cause often depends on the specific synthetic route. Here are some common factors and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and byproduct formation. For instance, Cadogan-type reactions often necessitate high temperatures, but excessive heat can lead to decomposition of starting materials or products. Conversely, some modern palladium-catalyzed reactions are more efficient at milder temperatures. A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate and catalyst system.
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are crucial as they affect the solubility of reactants and reaction kinetics. If your starting materials are not fully dissolved, the reaction may be incomplete. Consider a solvent that ensures homogeneity of the reaction mixture at the desired temperature.
-
Catalyst Inactivity or Insufficient Loading: In metal-catalyzed reactions, the catalyst's activity is paramount. Ensure the catalyst is not degraded and consider increasing the catalyst loading if the reaction is sluggish. For copper-catalyzed reactions, the choice of ligand, base, and solvent can significantly influence efficiency.[1]
-
Presence of Water: In certain reactions, the presence of moisture can be detrimental. For example, in domino processes that form arylhydrazones, water generated in situ can lead to the formation of unwanted byproducts. The addition of drying agents like 4 Å molecular sieves can effectively remove water and improve the reaction's outcome.
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction's efficiency. For example, the Davis-Beirut reaction is known to be less effective with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials. If you suspect substrate reactivity is the issue, exploring alternative synthetic routes may be necessary.
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
Q: My N-alkylation of an indazole is producing an inseparable mixture of N1 and N2 regioisomers with low selectivity. How can I favor the formation of the desired isomer?
A: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge due to the presence of two nucleophilic nitrogen atoms. The 1H-indazole tautomer is generally more thermodynamically stable.[2][3] The ratio of N1 and N2 products is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions.[2][4]
To Favor the N1-Substituted Product (Thermodynamic Control):
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often providing >99% N1 regioselectivity for indazoles with various C-3 substituents.[3][4]
-
Steric Hindrance: Bulky substituents at the C-3 position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[5]
-
Thermodynamic Equilibration: In some cases, using specific electrophiles in a solvent like dimethylformamide (DMF) can lead to an equilibration process that favors the more stable N1-substituted indazole.[4]
To Favor the N2-Substituted Product (Kinetic Control):
-
Electron-Withdrawing Groups (EWGs): The most effective strategy is to use an indazole precursor with a strong EWG, such as a nitro (NO₂) or ester (CO₂Me) group, at the C-7 position. This has been shown to provide excellent N2-selectivity (≥96%).[3][5]
-
Acidic or Neutral Conditions: While basic conditions often lead to a mixture or favor the N1 isomer, alkylation under neutral or acidic conditions can selectively proceed at the N2-position.[3]
-
Mitsunobu Reaction: The Mitsunobu reaction can show a strong preference for the formation of the N2-regioisomer.[4][6]
Issue 3: Side Product Formation in Cadogan-Sundberg Cyclization
Q: My Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and producing significant side products. How can I optimize this reaction?
A: Traditional Cadogan cyclizations can be harsh.[3] Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[3][7]
-
Adopt a One-Pot Protocol: An efficient method involves the initial condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by in-situ reductive cyclization. This avoids the need to isolate the intermediate.[3][7]
-
Optimize the Reducing Agent and Solvent: Tri-n-butylphosphine is an effective reducing agent for this transformation. Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been shown to give moderate to excellent yields.[3][7]
-
Substrate Compatibility: Be aware that substrates with acidic α-imino protons may not be compatible with the reaction conditions. Steric hindrance on the amine or aldehyde can also impact yields.[3][7]
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the regioselectivity of indazole N-alkylation.
Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF) [3][4]
| C-3 Substituent | N1:N2 Ratio | Isolated Yield (N1) |
| -CO₂Me | >99:1 | 89% |
| -C(CH₃)₃ | >99:1 | 85% |
| -COCH₃ | >99:1 | 92% |
| -CONH₂ | >99:1 | 78% |
| -Ph | 95:5 | 80% |
Table 2: Effect of C-7 Substituent on N-Alkylation Regioselectivity [4][5]
| C-7 Substituent | Base/Solvent | N1:N2 Ratio |
| -H | NaH/THF | >99:1 |
| -NO₂ | NaH/THF | 4:96 |
| -CO₂Me | NaH/THF | <1:99 |
Table 3: Effect of Solvent on N1-Alkylation Yield of Methyl 5-bromo-1H-indazole-3-carboxylate [8][9]
| Solvent | Temperature (°C) | Base | Isolated Yield (N1) |
| Dioxane | 90 | Cs₂CO₃ | 96% |
| Chlorobenzene | 90 | Cs₂CO₃ | 66% |
| DMF | 90 | Cs₂CO₃ | 60% |
| Toluene | 90 | Cs₂CO₃ | 56% |
| DMSO | 90 | Cs₂CO₃ | 54% |
Experimental Protocols
Protocol 1: General Procedure for High N1-Selective Alkylation using NaH/THF[2][10]
This protocol is adapted from studies demonstrating high N1-regioselectivity.[2][10]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required (e.g., overnight). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Copper-Catalyzed Synthesis of 1H-Indazoles via Oxidative N-N Bond Formation[11]
This two-step protocol starts from 2-amino nitriles.
Step 1: Imine Formation
-
Prepare a solution of the 2-amino nitrile in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Cool the solution to the recommended temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Grignard or organolithium reagent (1.0-1.2 eq.) and stir for the specified time.
-
Quench the reaction and perform an aqueous workup to isolate the intermediate imine.
Step 2: Copper-Catalyzed Oxidative N-N Bond Formation
-
To a solution of the imine from Step 1 in a suitable solvent (e.g., 1,2-dichloroethane), add Cu(OAc)₂ (typically 0.5 eq.).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 h).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, concentrate the solvent, and purify the residue by flash column chromatography to obtain the 1H-indazole.
Protocol 3: Mild, One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles[3][7]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq.), the desired aniline or aliphatic amine (1.1 eq.), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq.) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Caption: Decision workflow for optimizing N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 5-Chloro-1H-indazole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of methyl 5-chloro-1H-indazole-3-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during this chemical transformation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that may arise during the synthesis of this compound, primarily focusing on the Fischer esterification of 5-chloro-1H-indazole-3-carboxylic acid.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low to No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Water present in the reaction: The Fischer esterification is a reversible reaction; water drives the equilibrium back to the starting materials.[1][2] 3. Poor quality starting material: Impurities in the 5-chloro-1H-indazole-3-carboxylic acid can inhibit the reaction. 4. Catalyst degradation: The acid catalyst (e.g., H₂SO₄) may be old or contaminated. | 1. Extend reaction time and/or increase temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider refluxing for a longer duration (e.g., 3-5 hours). 2. Ensure anhydrous conditions: Use dry methanol and glassware. Consider using a Dean-Stark apparatus to remove water as it forms.[2] Using a large excess of methanol can also help shift the equilibrium towards the product.[1][3] 3. Purify the starting material: Recrystallize the 5-chloro-1H-indazole-3-carboxylic acid before use. Common impurities can arise from its synthesis.[4] 4. Use fresh catalyst: Ensure the sulfuric acid is of high purity and not contaminated with water. |
| Formation of a Brown or Dark-Colored Reaction Mixture/Product | 1. Decomposition of starting material or product: Indazole derivatives can be sensitive to strong acid and high temperatures, leading to decomposition. 2. Side reactions: Potential for side reactions at elevated temperatures. | 1. Lower the reaction temperature: While reflux is common, try running the reaction at a slightly lower temperature for a longer period. 2. Purify the crude product: The colored impurities can often be removed by column chromatography on silica gel or by recrystallization. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Residual solvent (e.g., methanol) or byproducts can lower the melting point of the product. 2. Incomplete reaction: The presence of unreacted starting material can result in an oily product. | 1. Thoroughly dry the product: Ensure all solvent is removed under high vacuum. 2. Purify the product: Column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the solid product. |
| Unexpected Peaks in NMR Spectrum | 1. Unreacted starting material: Presence of 5-chloro-1H-indazole-3-carboxylic acid. 2. N-Alkylation side product: Although less common in esterification than in other alkylations, methylation at the N-1 or N-2 position of the indazole ring is a possibility.[5] 3. Decarboxylation: Loss of the carboxyl group under harsh acidic conditions, leading to 5-chloro-1H-indazole. | 1. Check for a broad singlet corresponding to the carboxylic acid proton. Further purification is needed. 2. Look for an N-CH₃ signal in the ¹H NMR spectrum. 2D NMR techniques can help confirm the structure. These isomers may be difficult to separate from the desired product.[6] 3. Compare the NMR spectrum to that of 5-chloro-1H-indazole. If present, optimize reaction conditions to be milder. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most widely used method is the Fischer-Speier esterification. This involves reacting 5-chloro-1H-indazole-3-carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, typically concentrated sulfuric acid, under reflux conditions.[7] This method is generally cost-effective and straightforward to perform.
Q2: How can I improve the yield of the Fischer esterification for this specific substrate?
A2: To improve the yield, you can:
-
Use a large excess of methanol: This serves as both the reactant and the solvent, shifting the reaction equilibrium towards the product.[1][3]
-
Ensure anhydrous conditions: Any water present will hinder the reaction. Use dry reagents and glassware.
-
Remove water as it forms: For larger scale reactions, a Dean-Stark apparatus can be effective.[2]
-
Increase the reaction time: Monitor the reaction by TLC to ensure it has gone to completion.
Q3: Are there alternative methods to the Fischer esterification?
A3: Yes, an alternative method involves converting the carboxylic acid to an acid chloride, which is then reacted with methanol. This is typically a two-step process:
-
React 5-chloro-1H-indazole-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent.
-
Carefully add methanol to the resulting acid chloride to form the methyl ester. This method avoids the equilibrium limitations of the Fischer esterification but involves harsher reagents.
Q4: What are the expected ¹H NMR chemical shifts for the final product?
A4: The characteristic ¹H NMR signals for this compound in DMSO-d₆ are approximately:
-
δ 3.93 (s, 3H): The methyl ester protons.
-
δ 7.48 (dd, 1H): Aromatic proton.
-
δ 7.72 (d, 1H): Aromatic proton.
-
δ 8.0 (d, 1H): Aromatic proton.[7]
Q5: How should I purify the crude this compound?
A5: The crude product, which often precipitates upon pouring the reaction mixture into water, can be collected by filtration.[7] Further purification can be achieved by:
-
Recrystallization: From a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
-
Column chromatography: Using silica gel with a gradient of ethyl acetate in hexanes is a common method for removing impurities.
Data Presentation
Comparison of Synthesis Methods
| Method | Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | 5-chloro-1H-indazole-3-carboxylic acid, Methanol, conc. H₂SO₄ | Reflux, 3 hours | ~75%[7] | One step, cost-effective reagents. | Equilibrium reaction, sensitive to water, can lead to decomposition with prolonged heating. |
| Acid Chloride Formation | 5-chloro-1H-indazole-3-carboxylic acid, SOCl₂ or Oxalyl Chloride, Methanol | 1. Room temp or gentle heating for acid chloride formation. 2. 0°C to room temp for esterification. | Generally high | Not an equilibrium reaction, can be faster. | Uses hazardous reagents (SOCl₂, oxalyl chloride), produces corrosive HCl gas. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 5-Chloro-1H-indazole-3-carboxylic Acid
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.2-0.3 eq) at room temperature with stirring.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexanes).
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the residue into cold water. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with water.
-
For further purification, the solid can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure product. A reported yield for a similar procedure is 75%.[7]
Protocol 2: Esterification via Acid Chloride Formation
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Suspend 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or THF.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C.
-
Slowly add anhydrous methanol (2.0-3.0 eq).
-
Stir the reaction at room temperature for 1-2 hours until the reaction is complete.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Mandatory Visualization
Caption: Experimental workflow for the Fischer esterification.
Caption: Troubleshooting logic for improving reaction yield.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Indazole-3-carboxamides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of indazole-3-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of indazole-3-carboxamides?
A1: The most frequently encountered side reactions can be categorized by the synthetic step:
-
N-Alkylation of the Indazole Ring: A primary issue is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1]
-
Amide Bond Formation: When coupling indazole-3-carboxylic acid with an amine, common side reactions include the formation of an N-acylurea byproduct, particularly when using carbodiimide coupling agents like EDC. Incomplete reactions can also occur, especially with poorly nucleophilic amines.[1]
-
Synthesis of the Indazole Core: Depending on the synthetic route, side reactions can include the formation of dimers and hydrazones.[1][2]
-
Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can undergo hydrolysis back to the carboxylic acid under certain conditions.[1][3]
-
Decarboxylation: The starting material, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, leading to the formation of an indazole byproduct.[1]
-
Ring-Opening: N-protected indazoles can be prone to an undesirable ring-opening reaction to form ortho-aminobenzonitriles in the presence of a strong base.[4]
Q2: How can I distinguish between the N-1 and N-2 alkylated regioisomers of my indazole-3-carboxamide?
A2: A combination of chromatographic and spectroscopic techniques is typically used:
-
Chromatography: The N-1 and N-2 isomers can often be separated by column chromatography on silica gel, as they usually have different polarities.[5]
-
NMR Spectroscopy: 1D and 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguous structure assignment. For example, a correlation between the C7a carbon and the protons of the N-alkyl group is indicative of the N-1 isomer, while a correlation to the C3 carbon suggests the N-2 isomer.[1]
Q3: What are the best coupling reagents to minimize side reactions during amide bond formation?
A3: Uronium/aminium and phosphonium-based coupling reagents are generally very effective. HATU is highly recommended, especially for challenging couplings with sterically hindered or electron-deficient amines, as it forms a highly reactive OAt-ester.[6] HBTU, TBTU, and PyBOP are also excellent choices.[6] While EDC is a cost-effective option, it is more prone to forming N-acylurea byproducts; this can be mitigated by the addition of HOBt or OxymaPure®.[1][6]
Troubleshooting Guides
Issue 1: Formation of N-1 and N-2 Regioisomers during N-Alkylation
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Base/Solvent Combination | The choice of base and solvent is critical for controlling regioselectivity. For preferential N-1 alkylation, a combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective.[7][8] For some substrates, potassium carbonate (K2CO3) in DMF may favor the N-2 isomer.[1] |
| Reaction Temperature | The reaction temperature can influence the kinetic versus thermodynamic control of the alkylation. It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction. |
| Steric and Electronic Effects of Substituents | The substituents on the indazole ring can direct the alkylation. For instance, certain C-3 substituted indazoles show high N-1 selectivity with NaH in THF.[7][8][9] Conversely, C-7 electron-withdrawing groups like NO2 or CO2Me can lead to excellent N-2 selectivity.[7][8][9] |
Issue 2: Low Yield and Impurities in Amide Coupling Reaction
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| N-Acylurea Byproduct Formation (with EDC) | Add a nucleophilic catalyst such as HOBt or OxymaPure®. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[1] |
| Incomplete Reaction | For poorly reactive amines, use a more powerful coupling reagent like HATU.[6] Increasing the reaction time or temperature may also improve conversion, but should be done cautiously to avoid other side reactions. |
| Difficult Purification | The byproducts of coupling reagents (e.g., dicyclohexylurea from DCC) can complicate purification. If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[1] For water-soluble byproducts from reagents like EDC, an aqueous workup is effective.[10] |
Quantitative Data Summary
Table 1: Regioselectivity of Indazole N-Alkylation with Pentyl Bromide
| Base | Solvent | N-1 Isomer (%) | N-2 Isomer (%) | Reference |
| NaH | THF | >99 | <1 | [7][8][9] |
| Cs2CO3 | DMF | - | - | [9] |
Note: The exact ratios are highly substrate-dependent.
Table 2: Example Yields for a Multi-Step Synthesis of 7-Methyl-1H-indazole-3-carboxamide
| Step | Product | Yield (%) | Reference |
| 1 | 7-Methyl-1H-indazole-3-carboxaldehyde | 72 | [11] |
| 2 | 7-Methyl-1H-indazole-3-carboxylic acid | Not specified | [11] |
| 3 | 7-Methyl-1H-indazole-3-carboxamide | Not specified | [11] |
Note: Yields for steps 2 and 3 are dependent on the specific reaction scale and purification methods employed.[11]
Experimental Protocols
Protocol 1: N-1 Selective Alkylation of Methyl 1H-indazole-3-carboxylate
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl bromide (e.g., n-pentyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.[1]
-
Stir the mixture at 0 °C for 30 minutes.[1]
-
Add the alkyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.[1]
-
Extract the mixture with EtOAc. Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to separate the N-1 and any minor N-2 regioisomers.[1]
Protocol 2: Amide Coupling of Indazole-3-carboxylic Acid using EDC/HOBt
Materials:
-
Indazole-3-carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.[1][12]
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.[1][12]
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[1][12]
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.[1]
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[1]
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indazole-3-carboxamide.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. pure.mpg.de [pure.mpg.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Methyl 5-chloro-1H-indazole-3-carboxylate
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the purification of methyl 5-chloro-1H-indazole-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Primary Purification (Precipitation/Recrystallization)
-
Question: After synthesis, the initial precipitation or a single recrystallization step resulted in a low yield of my product. What can I do?
-
Answer: Low recovery can stem from several factors. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product during recrystallization.[1] Slow cooling of the solution to room temperature before placing it in an ice bath can maximize crystal formation.[1] To recover more product, you can concentrate the mother liquor (the remaining solvent after filtration) and cool it again to obtain a second crop of crystals, though this crop may be less pure.
Issue 2: Persistent Impurities After Recrystallization
-
Question: My NMR/HPLC analysis shows that my product is still impure after one round of recrystallization. What should I do?
-
Answer: If impurities persist, the impurity may have similar solubility properties to your desired compound in the chosen solvent system. A second recrystallization using a different solvent or solvent mixture may be necessary. Ensure that the crystals are washed thoroughly with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities. If recrystallization fails, column chromatography is the recommended next step.
Issue 3: Difficulty with Column Chromatography Separation
-
Question: I am unable to achieve good separation of my compound from impurities using column chromatography. What are the possible reasons and solutions?
-
Answer: Poor separation during column chromatography can be due to several factors:
-
Inappropriate Eluent System: The polarity of your eluent (solvent system) may not be optimal. It is crucial to perform a thorough Thin-Layer Chromatography (TLC) analysis with various eluent systems beforehand to identify a solvent mixture that provides a clear separation between your product and the impurities. For similar compounds, eluent systems such as toluene-acetone and petroleum ether-ethyl acetate have been effective.[1]
-
Column Overloading: Loading too much crude material onto the column can lead to broad and overlapping bands. A general guideline is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.
-
Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and poor separation.
-
Isocratic vs. Gradient Elution: If a single eluent system (isocratic elution) is not effective, employing a gradient elution, where the polarity of the eluent is gradually increased, can significantly improve separation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently employed purification techniques are recrystallization and column chromatography. Recrystallization is often used as an initial purification step, while column chromatography is utilized for more challenging separations or to achieve very high purity.
Q2: What are some suitable recrystallization solvents for this compound?
A2: While specific data for this exact compound is limited, methanol is a commonly used solvent for the recrystallization of similar indazole carboxylates. Screening a variety of solvents, such as ethanol, ethyl acetate, or mixtures thereof, is recommended to find the optimal conditions.
Q3: What type of stationary and mobile phases are typically used for column chromatography of this compound?
A3: Silica gel is the most common stationary phase for the column chromatography of indazole derivatives. For the mobile phase (eluent), mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate are typically effective. The exact ratio should be determined by preliminary TLC analysis.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[1][2] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight.[1]
Data Presentation
The following table provides representative data on the purification of this compound. Note that actual results may vary based on the specific experimental conditions and the impurity profile of the crude material.
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| Precipitation | Methanol/Water | 75%[3] | >95% |
| Recrystallization | Methanol | 60-70% | >98% |
| Column Chromatography | Hexane:Ethyl Acetate (Gradient) | 50-65% | >99% |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., methanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to allow for crystal formation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Welcome to the Technical Support Center for Indazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of indazoles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions.
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the reaction?
A: Low yields and incomplete conversions are frequent hurdles in indazole synthesis. The causes can be multifaceted and often depend on the specific synthetic route being employed. Below are common factors and troubleshooting suggestions.
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that can significantly affect the reaction rate and the formation of byproducts.[1] While some traditional methods like Cadogan-type reactions may require high temperatures, excessive heat can lead to the decomposition of starting materials or products.[1] Conversely, modern palladium-catalyzed reactions can be efficient at milder temperatures.[1] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate.
-
Incorrect Choice of Solvent: The solvent's polarity and boiling point are crucial as they impact reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may remain incomplete. Aprotic solvents like DMSO and DMF have been reported to provide higher yields in some cases compared to acidic ethanol.[2]
-
Inadequate Base Stoichiometry: Many indazole syntheses require a base, and an insufficient amount can lead to incomplete conversion. For example, in certain reactions, reducing the amount of K₂CO₃ to 0.5 equivalents resulted in only 62% conversion.[1]
-
Substrate Reactivity: The electronic and steric properties of substituents on your starting materials heavily influence the reaction's efficiency.[1] For instance, the Davis-Beirut reaction is known to be less effective with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[1]
-
Catalyst Deactivation (for catalyzed reactions): In metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, low conversion can result from catalyst deactivation.[3] The unprotected N-H group of the indazole ring can sometimes interfere with the catalytic cycle.[3] Ensuring an inert atmosphere and using dry, degassed solvents is critical.[4]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Side Products and Isomers
Q: My reaction is producing a mixture of regioisomers (N1 vs. N2) and other byproducts. How can I improve selectivity?
A: The formation of side products, especially regioisomers, is a primary challenge in indazole chemistry. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6][7] Direct alkylation often yields a mixture of N1 and N2 substituted products.[5][8]
-
Controlling N1 vs. N2 Regioselectivity:
-
Base and Solvent System: This is a critical factor. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[5][6] The polarity of the solvent and the base's counter-ion influence the nucleophilicity of the two nitrogen atoms.[5]
-
Substituent Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[5] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position strongly direct alkylation to the N2-position with high selectivity (≥ 96%).[5][6]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically favored isomer.[6] Running the reaction at a higher temperature might favor the N1 isomer through equilibration.[2] N2-products can be favored under kinetically controlled conditions.[6]
-
-
Common Byproducts and Their Prevention:
-
Hydrazones and Dimers: These side reactions are common when using starting materials like salicylaldehyde, especially at elevated temperatures.[2][9] Lowering the reaction temperature and carefully controlling reactant stoichiometry can minimize their formation.[2]
-
Dehalogenated Byproducts: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the formation of a dehalogenated indazole is a common side reaction.[3] This can be minimized by ensuring the reaction is rigorously deoxygenated and run at the lowest effective temperature.[3]
-
Homocoupling of Boronic Acids: This byproduct in Suzuki reactions is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture before adding the palladium catalyst is crucial for prevention.[3]
-
Decision Workflow for Controlling N1/N2 Regioselectivity
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Issue 3: Purification Challenges
Q: I have a mixture of N1 and N2 isomers that are very difficult to separate by column chromatography. What are some alternative purification strategies?
A: The separation of N1 and N2 substituted indazole isomers is a well-known challenge due to their often similar polarities.[2]
-
Recrystallization: This can be a highly effective alternative to chromatography.[2] Experiment with mixed solvent systems, such as acetone/water or ethanol/water, to find conditions that selectively crystallize one isomer, yielding a high-purity product.[2]
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, facilitating separation. The derivative can then be converted back to the desired indazole.
-
Preparative HPLC: While costly and not always scalable, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate stubborn isomer mixtures when high purity is essential.[10]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating how changes in reaction conditions can affect yield and selectivity.
Table 1: Effect of Base and Solvent on N1/N2 Alkylation Selectivity
| Entry | Indazole Substrate | Base | Solvent | N1:N2 Ratio | Reference |
| 1 | 1H-Indazole | NaH | THF | >95:5 | [5][6] |
| 2 | 7-Nitro-1H-indazole | K₂CO₃ | DMF | 4:≥96 | [5] |
| 3 | 1H-Indazole | Cs₂CO₃ | MeCN | ~1:1 | [8] |
| 4 | 3-Bromo-1H-indazole | NaH | THF | >99:1 | [3] |
Table 2: Influence of Catalyst and Ligand in Cross-Coupling Reactions
| Reaction Type | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Reference |
| Suzuki-Miyaura | 6-Bromo-1H-indazole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | ~85-95 | [3] |
| Buchwald-Hartwig | 6-Bromo-1H-indazole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | ~80-92 | [3] |
| Intramolecular Amination | N-(2-bromobenzyl)-N'-phenylhydrazine | Pd(OAc)₂ (10) | dppf (15) | t-BuONa | 85 | [11] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Indazole
Objective: To achieve high regioselectivity for the N1-alkylated indazole product.
Materials:
-
Substituted 1H-indazole (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv.)
-
Alkylating agent (e.g., alkyl bromide, 1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Methodology:
-
To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Stir the resulting mixture at room temperature for 30 minutes to allow for complete deprotonation.[6]
-
Add the alkylating agent dropwise to the suspension.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[5]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 6-aryl-1H-indazoles from 6-Bromo-1H-indazole.
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane/water)
Methodology:
-
In an oven-dried reaction vessel, combine the 6-Bromo-1H-indazole, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.[3]
-
Add the degassed solvent system via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in the solvent, and add this to the main reaction mixture under an inert atmosphere.[3]
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.[3]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
The crude product can be purified by silica gel column chromatography.[3]
Workflow for Cadogan Reductive Cyclization
Caption: A simplified workflow for the Cadogan Reductive Cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Regioisomer Formation in Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, making them both susceptible to alkylation. The indazole ring also exhibits annular tautomerism, existing as 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4][5][6] Direct alkylation of the indazole scaffold often results in a mixture of N1- and N2-substituted products, which can be challenging to separate, ultimately reducing the yield of the desired regioisomer.[2][3][5][7][8][9] Achieving high selectivity for one regioisomer is crucial for the synthesis of specific, biologically active molecules and necessitates careful control of reaction conditions.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several critical factors influence the ratio of N1 to N2 products. These include:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. For instance, bulky groups at the C3-position can sterically hinder the N2-position, favoring N1 alkylation.[1][10] Conversely, electron-withdrawing groups (such as NO₂ or CO₂Me) at the C7-position can strongly direct alkylation towards the N2 position.[1][3][5][8][9][10]
-
Choice of Base and Solvent: The base and solvent system is a critical determinant of regioselectivity. For example, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][8][9][10] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms.[10]
-
Nature of the Electrophile (Alkylating Agent): The reactivity and structure of the alkylating agent can also influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomer, while N2-substituted products can be favored under kinetically controlled conditions.[1][7] Conditions that allow for equilibration, such as longer reaction times or the use of specific electrophiles, can favor the N1 product.[3][5][8][11]
Q3: How can I selectively synthesize the N1-alkylated indazole isomer?
A3: To favor the formation of the thermodynamically more stable N1-alkylated product, several strategies can be employed:
-
Sodium Hydride in THF: The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a highly effective and widely cited method for achieving high N1-selectivity.[1][8][9][10] This system has been reported to provide greater than 99% N1 regioselectivity for indazoles with various C3 substituents, including carboxymethyl, tert-butyl, and carboxamide groups.[8][9][11]
-
Thermodynamic Equilibration: Employing conditions that allow for the isomerization of the potentially formed N2-product to the more stable N1-isomer can be an effective strategy. This can be achieved through longer reaction times or by using specific types of electrophiles, such as α-halo carbonyls.[3][5][8][11]
-
Reductive Amination Conditions: A recently developed method involving an aldehyde as the alkylating agent in the presence of a reducing agent and an acid catalyst has demonstrated high selectivity for the N1-position under thermodynamic control.[11]
Q4: What strategies can be used to selectively obtain the N2-alkylated indazole isomer?
A4: Achieving selectivity for the N2-position often requires conditions that favor kinetic control or the use of specific catalytic systems.
-
Substituent Effects: The presence of electron-withdrawing groups, particularly at the C7-position (e.g., NO₂ or CO₂Me), has been shown to direct alkylation to the N2-position with high selectivity (≥96%).[3][5][8][9][10][11]
-
Mitsunobu Reaction: The Mitsunobu reaction, which involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often exhibits a strong preference for the formation of the N2-regioisomer.[3][5][7][11]
-
Acid-Catalyzed Reactions: In some cases, acidic conditions can promote N2-alkylation. For example, triflic acid (TfOH) has been used to catalyze the highly selective N2-alkylation of indazoles with diazo compounds.[1][12] Another method employs trifluoromethanesulfonic acid or copper(II) triflate to promote N2-alkylation with alkyl 2,2,2-trichloroacetimidates.[13]
-
Alternative Synthetic Routes: Instead of direct alkylation, synthetic routes that construct the indazole ring, such as the Cadogan reductive cyclization, can be designed to selectively yield 2H-indazoles.[1]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution:
-
Change the Base/Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This combination is well-documented to favor N1-alkylation.
-
Introduce a Bulky C3-Substituent: If your synthetic route allows, consider using an indazole with a sterically demanding group at the C3-position. This will hinder alkylation at the N2-position.
-
Allow for Thermodynamic Equilibration: Increase the reaction time or temperature to allow the kinetic N2-product to potentially isomerize to the more stable N1-product.
Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution:
-
Utilize Substituent Effects: If possible, use an indazole derivative with an electron-withdrawing group at the C7-position (e.g., -NO₂ or -CO₂Me).
-
Employ the Mitsunobu Reaction: If your alkylating agent is an alcohol, the Mitsunobu reaction is an excellent choice for favoring N2-alkylation.
-
Consider Acid Catalysis: For specific alkylating agents like diazo compounds, using a catalytic amount of a strong acid like triflic acid (TfOH) can provide high N2-selectivity.
Data Presentation
Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)
| Substituent Position | Substituent Group | N1:N2 Ratio | Citation(s) |
| C3 | -C(CH₃)₃ (tert-butyl) | >99 : <1 | [1][8][9] |
| C3 | -COMe (acetyl) | >99 : <1 | [1][8][9] |
| C3 | -CO₂Me (carboxymethyl) | >99 : <1 | [1][8][9] |
| C3 | -CONH₂ (carboxamide) | >99 : <1 | [8][9] |
| C7 | -NO₂ | 4 : 96 | [8][9] |
| C7 | -CO₂Me | <1 : >99 | [8][9] |
Table 2: Comparison of Reaction Conditions for Regioselective Indazole Alkylation
| Desired Product | Method | Key Reagents | Typical N1:N2 Ratio | Control Type | Citation(s) |
| N1-Alkylated | NaH/THF | NaH, Alkyl Halide, THF | >95:5 (Substituent Dependent) | Thermodynamic | [1][8][9][10] |
| N2-Alkylated | Mitsunobu | Alcohol, PPh₃, DIAD/DEAD | 1:2.5 (Example) | Kinetic | [3][5][7][11] |
| N2-Alkylated | Acid Catalysis | Diazo Compound, TfOH | Up to 0:100 | Kinetic | [12] |
| N1-Alkylated | K₂CO₃/DMF | K₂CO₃, Alkyl Halide, DMF | Mixture | Mixed | [7] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH in THF (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[1][2][7]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation using the Mitsunobu Reaction (Kinetic Control)
This protocol is designed to favor the formation of the N2-alkylated indazole.[7]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Protocol 3: Selective N2-Alkylation using Acid Catalysis with a Diazo Compound
This method provides high selectivity for the N2-position using a diazo compound as the alkylating agent.[7]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. research.ucc.ie [research.ucc.ie]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: Challenges in the Scale-Up of Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of indazole synthesis.
Frequently Asked Questions (FAQs)
Section 1: Regioselectivity in N-Alkylation
Q1: What are the primary factors that control N1 versus N2 regioselectivity during the alkylation of indazoles?
A1: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products.[1] Key parameters to control selectivity include:
-
Base and Solvent System: The choice of base and solvent is critical. For instance, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity, often leading to thermodynamically controlled products.[1][2]
-
Substituents on the Indazole Ring:
-
Steric Effects: Bulky substituents at the C3-position can hinder the N2-position, thus favoring alkylation at the N1-position.[1] Conversely, substituents at the C7 position can sterically block the N1 position, directing alkylation to N2.[1][3]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7-position (e.g., -NO₂ or -CO₂Me), have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[1][4]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[2]
-
Nature of the Electrophile: The alkylating agent itself can influence the regiochemical outcome.[2]
Q2: How can I selectively synthesize the N1-alkylated indazole?
A2: To favor the formation of the N1-alkylated product, conditions that allow for thermodynamic equilibration are often employed. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] A widely successful method involves using sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF). This combination has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents, such as carboxymethyl, tert-butyl, and carboxamide groups.[1]
Q3: What conditions favor the synthesis of the N2-alkylated indazole?
A3: Achieving selectivity for the N2 position often requires conditions that favor kinetic control or the use of specific catalytic systems.[3]
-
Substituent-Directed Synthesis: The presence of an electron-withdrawing or sterically hindering group at the C7 position can strongly direct alkylation to the N2 position.[1][3]
-
Mitsunobu Reaction: N-alkylation of indazoles under Mitsunobu conditions (e.g., with triphenylphosphine and DIAD or DEAD) shows a strong preference for the formation of the N2-regioisomer.[1]
-
Acid Catalysis: In some cases, acidic conditions can promote N2-alkylation.[2] For example, using triflic acid (TfOH) as a catalyst with a diazo compound can favor N2-alkylation.[3]
Section 2: Thermal Hazards and Safety
Q1: Which steps in indazole synthesis are typically exothermic and pose a thermal risk during scale-up?
A1: The most significant exothermic events in traditional indazole syntheses often occur during diazotization and the subsequent cyclization steps.[5]
-
Diazotization: The reaction of an amino group (e.g., on an o-toluidine derivative) with a nitrosating agent like nitrous acid is highly exothermic. This step requires strict temperature control, typically between 1°C and 4°C, to prevent runaway reactions.[5][6]
-
Cyclization: The ring-closure step to form the indazole core can also release a significant amount of heat. The internal reaction temperature can rise 5-10°C higher than the external cooling bath due to the exothermic nature of the reaction.[5] The nitrogen-nitrogen bond within the indazole ring also raises process safety concerns that require further studies to de-risk upon scale-up.[7][8]
Q2: How can I assess and mitigate thermal risks when scaling up an indazole synthesis?
A2: A thorough risk assessment is crucial before any scale-up.
-
Literature Review: Carefully review the literature for any mention of exotherms, rapid gas evolution, or specific cooling requirements for the chosen synthetic route.[5]
-
Reaction Calorimetry: For scale-up, techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) are highly recommended. These tools can quantify the heat of reaction and determine the required cooling capacity to prevent thermal runaway.[5]
-
Small-Scale Trial: Always conduct a small-scale trial with rigorous internal temperature monitoring to observe the thermal profile of the reaction firsthand.[5]
-
Process Control: Employ slow, controlled addition of reagents and ensure efficient cooling and stirring. Using an appropriate amount of solvent can also help to absorb and dissipate heat.[5][6]
Q3: What are the warning signs of a thermal runaway, and what is the emergency procedure?
A3: Key warning signs of a thermal runaway include a rapid, accelerating increase in the internal reaction temperature that does not respond to the cooling system, sudden and vigorous gas evolution, and boiling of the solvent even when the external bath is below its boiling point.[6]
Emergency Procedure:
-
Stop Reagent Addition: Immediately cease adding any reagents.[6]
-
Maximize Cooling: Apply maximum cooling, for example, by lowering the cryostat temperature or using a dry ice/acetone bath.[6]
-
Prepare for Quenching: If the temperature continues to rise, be ready to add a pre-prepared quenching agent that can safely neutralize a key reactive intermediate.[6]
-
Alert and Evacuate: Inform colleagues and be prepared to evacuate the immediate area if the reaction cannot be controlled.[6]
Section 3: Purification and Byproduct Formation
Q1: My yield dropped significantly after scaling up my indazole synthesis. What are the common causes?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, which can promote side reactions and the degradation of starting materials or products.[5]
-
Changes in Reagent Addition Rates: The rate of reagent addition, which is easily controlled in the lab, can have a significant impact on the reaction profile at scale.[5]
-
Impurity Profile of Starting Materials: Impurities that are negligible at the lab scale may become significant in larger quantities and interfere with the reaction.[5]
Q2: I'm having difficulty purifying my indazole derivative at scale due to the presence of regioisomers. What are some effective purification strategies?
A2: Separating N1 and N2 regioisomers can be challenging.
-
Chromatography: Flash column chromatography is a common method for separating isomers.[3] However, scaling up chromatography can be resource-intensive.
-
Crystallization: If there is a significant difference in the solubility of the isomers, recrystallization can be an effective purification method.[9] Screening various solvent systems is often necessary to find optimal conditions for selective crystallization.[10]
-
Reaction Optimization: The most effective strategy is to optimize the reaction conditions to maximize the formation of the desired isomer, thereby simplifying purification.
Q3: What are common byproducts in palladium-catalyzed cross-coupling reactions with bromo-indazoles, and how can I minimize them?
A3: In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings with bromo-indazoles, common side reactions include:
-
Hydrodehalogenation (Dehalogenation): This occurs when the organopalladium intermediate reacts with a proton source (like residual water) before the desired coupling. To minimize this, use anhydrous and thoroughly degassed solvents and reagents, and an anhydrous base.[9]
-
Homocoupling: This side reaction can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress it.[9]
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity of 3-Substituted Indazoles
| C3-Substituent | Base | Solvent | N1:N2 Ratio | Reference |
| -CO₂Me | K₂CO₃ | DMF | 1.5 : 1 | [11] |
| -CO₂Me | Cs₂CO₃ | DMF | 1.9 : 1 | [11] |
| -CO₂Me | NaH | THF | >99 : 1 | [1] |
| -C(O)Me | NaH | THF | >99 : 1 | [1] |
| -C(O)NH₂ | NaH | THF | >99 : 1 | [1] |
| -tBu | NaH | THF | >99 : 1 | [1] |
Table 2: Influence of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH/THF)
| Substituent Position | Substituent | N1:N2 Ratio | Reference |
| C7 | -NO₂ | 4 : 96 | [1][4] |
| C7 | -CO₂Me | 4 : 96 | [1][4] |
| C5 | -Br | >99 : 1 | [8] |
| C6 | -CO₂Me | >99 : 1 | [12] |
Table 3: Thermal Safety Parameters for Indazole Synthesis
| Process | Parameter | Value | Reference |
| Diazotization | Recommended Temperature | 1 - 4 °C | [5] |
| Cyclization | Potential Internal Temp. Rise | 5 - 10 °C above bath | [5] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation of 1H-Indazole (Thermodynamic Control)
This protocol is based on conditions that favor the thermodynamically more stable N1-substituted product.[3]
Materials:
-
1H-Indazole derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Anhydrous work-up and purification solvents
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1H-indazole (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol utilizes Mitsunobu conditions, which often favor the kinetically controlled N2-alkylation.[1][3]
Materials:
-
1H-Indazole derivative
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to isolate the N2-alkylated product.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
Caption: Workflow for managing thermal safety during indazole synthesis scale-up.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid decarboxylation in indazole-3-carboxylic acid reactions
Technical Support Center: Indazole-3-Carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating decarboxylation during reactions involving indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem in reactions with indazole-3-carboxylic acid?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indazole-3-carboxylic acid, this results in the formation of 1H-indazole, an undesired byproduct. This side reaction reduces the yield of the desired product and complicates purification. Heteroaromatic carboxylic acids like indazole-3-carboxylic acid are susceptible to decarboxylation, particularly under harsh conditions such as high temperatures.[1]
Q2: What are the primary factors that promote the decarboxylation of indazole-3-carboxylic acid?
A2: The main factors promoting decarboxylation are:
-
Elevated Temperatures: Heating is a significant driver of decarboxylation. Many amide coupling protocols for indazole-3-carboxylic acid recommend room temperature to avoid degradation.[2]
-
Harsh Reaction Conditions: Strongly acidic or basic conditions can facilitate decarboxylation.
-
Choice of Coupling Reagent: While not explicitly stated in the search results, the activation mechanism of certain coupling reagents might lead to intermediates more prone to decarboxylation, especially if high temperatures are required.
Q3: How can N-protection of the indazole ring help in preventing side reactions?
A3: Protecting the nitrogen of the indazole ring, for instance with a (2-(Trimethylsilyl)ethoxymethyl) (SEM) group, can prevent unwanted side reactions at the nitrogen atom.[3] While not directly preventing decarboxylation, this strategy improves the overall reaction specificity and can be crucial for multi-step syntheses, allowing for milder overall conditions that disfavor decarboxylation.[3]
Q4: What are the most effective types of coupling reagents for amide bond formation with indazole-3-carboxylic acid to minimize decarboxylation?
A4: Uronium/aminium and phosphonium-based coupling reagents are generally very effective for achieving high yields and purity in amide coupling reactions with indazole-3-carboxylic acid.[2] Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are frequently used.[2][4] Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) are also a common and cost-effective option.[5] The key is to use conditions that allow the reaction to proceed efficiently at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired amide product and presence of 1H-indazole byproduct. | Decarboxylation of the starting material. | • Lower the reaction temperature: Conduct the reaction at room temperature or below (0 °C). Avoid heating unless necessary to drive a sluggish reaction, and if so, use gentle heating (e.g., 40-50 °C) and monitor for degradation.[2] • Choose a milder coupling reagent: Utilize highly efficient coupling reagents like HATU or EDC/HOBt that facilitate the reaction at room temperature.[2][5] • Optimize reaction time: Do not extend the reaction time unnecessarily, as prolonged exposure to reaction conditions can lead to degradation. Monitor the reaction progress using TLC or LC-MS. |
| Formation of N-alkylated or N-acylated byproducts. | Unprotected indazole nitrogen is reacting. | • Protect the indazole nitrogen: Before the coupling reaction, protect the indazole with a suitable protecting group like SEM-Cl.[3] This will prevent side reactions at the nitrogen. Remember to deprotect in a subsequent step. |
| The reaction is sluggish or does not go to completion at room temperature. | Insufficient activation of the carboxylic acid or low nucleophilicity of the amine. | • Increase reagent equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine.[2] • Check reagent and solvent quality: Ensure that the solvent (e.g., DMF) is anhydrous and that the reagents are fresh.[2] • Change the order of addition: Pre-activate the carboxylic acid by mixing it with the coupling reagent and base for a few minutes before adding the amine.[2] |
Data Presentation: Comparison of Amide Coupling Conditions
The following table summarizes various reported conditions for the synthesis of indazole-3-carboxamides, with a focus on minimizing decarboxylation by using mild temperatures.
| Coupling Reagent/Method | Base | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| HBTU | N,N-Diisopropylethylamine | DMF | Room Temp, then 45°C | Overnight, then 10h | Not specified for isolated product | [4] |
| EDC·HCl / HOBt | Triethylamine (TEA) | DMF | Room Temperature | 4-6 hours | 65-85% | [5] |
| HATU | N,N-Diisopropylethylamine (DIPEA) | DMF | Room Temperature | 2-6 hours | High (not quantified) | [2] |
| n-BuLi, then CO₂ (for carboxylation of protected indazole) | - | THF | -78°C to Room Temp | 90 minutes | 58% (for carboxylation step) | [3] |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt at Room Temperature
This protocol is a cost-effective method suitable for many amines.
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Add anhydrous DMF to dissolve the reagents.
-
Add triethylamine (TEA) (3.0 eq.) to the mixture and stir at room temperature for 15 minutes.
-
Add EDC·HCl (1.2 eq.) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 4-6 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water and extract the product with an appropriate organic solvent (e.g., 10% Methanol in Chloroform).
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[5]
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for less reactive amines or when higher yields are critical.
-
To a round-bottom flask under an inert atmosphere, dissolve indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
For workup, the reaction mixture can be poured into water and the precipitated solid filtered, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization if necessary.[2]
Visualizations
Caption: Troubleshooting workflow for decarboxylation issues.
Caption: Recommended experimental workflow to avoid decarboxylation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Coupling Agents for Indazole-3-Carboxamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of indazole-3-carboxamides. Below are solutions to common issues encountered during the crucial amide coupling step.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for synthesizing indazole-3-carboxamides?
A1: The choice of coupling reagent is critical for achieving high yield and purity. Generally, uronium/aminium and phosphonium salt-based reagents are highly effective.[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended, especially for challenging couplings involving sterically hindered or electron-deficient amines, as it forms a very reactive OAt-ester.[1][2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analog TBTU are also widely used and very effective.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a powerful phosphonium-based reagent that serves as a safer alternative to the carcinogenic BOP.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure , is a common and cost-effective option, particularly for more reactive amines.[1][3][4] Note that HOBt has been reclassified as an explosive, which may affect its shipping and storage.[1]
Q2: How do I select the appropriate solvent for the coupling reaction?
A2: The ideal solvent should fully dissolve the indazole-3-carboxylic acid, the amine, and the coupling reagents, and be easily removable during workup.
-
DMF (N,N-Dimethylformamide) is the most frequently used solvent due to its excellent solvating power.[1][3]
-
DCM (Dichloromethane) is a good alternative if your starting materials are sufficiently soluble; it is often easier to remove than DMF.[1]
-
Acetonitrile (CH₃CN) can also provide excellent results and is a viable alternative to DMF or DCM.[1]
Q3: Which base should I use and in what amount?
A3: A non-nucleophilic tertiary amine base is necessary to neutralize the acid formed during the reaction.
-
DIPEA (N,N-Diisopropylethylamine) is the most commonly recommended base for these coupling reactions.[1][3]
-
Typically, 2.0 to 3.0 equivalents of the base are used.[1][3]
Q4: What is the optimal order of reagent addition?
A4: The order of addition can be crucial for success. A generally recommended procedure is:
-
Dissolve the indazole-3-carboxylic acid in the chosen solvent (e.g., DMF).
-
Add the base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU) and stir for a few minutes to allow for pre-activation of the carboxylic acid.
-
Finally, add the amine to the activated acid mixture.[1]
Q5: My reaction is failing or giving low yields. What are the common causes and solutions?
A5: Several factors can contribute to poor reaction outcomes. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient coupling agent for the specific substrates. 2. Poor quality or moisture in reagents/solvents. 3. Suboptimal reaction conditions (temperature, time). 4. Incorrect stoichiometry. | 1. Switch to a more powerful coupling agent like HATU, especially for poorly reactive amines.[3] 2. Ensure all reagents are fresh and solvents are anhydrous.[4] 3. For sluggish reactions, consider increasing the temperature or extending the reaction time (e.g., stir overnight).[1][3] 4. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine relative to the carboxylic acid.[1] |
| Formation of N-acylurea Byproduct | This is a common side reaction when using carbodiimide coupling agents like EDC or DCC.[3][5] The O-acylisourea intermediate can rearrange to a stable N-acylurea. | Add a nucleophilic catalyst such as HOBt or OxymaPure®. These additives trap the O-acylisourea intermediate to form a more stable active ester that is more reactive towards the amine and less prone to rearrangement.[3] |
| Difficulty Coupling Poorly Reactive Amines | Electron-deficient anilines or sterically hindered amines may react slowly, leading to incomplete conversion.[3] | 1. Use a more potent coupling agent such as HATU or T3P®.[3] 2. Increase the reaction temperature or prolong the reaction time.[3] 3. Ensure a non-nucleophilic base like DIPEA is used to prevent competition with the desired amine.[3] |
| Purification Challenges | Byproducts from coupling agents (e.g., tetramethylurea from HATU/HBTU, dicyclohexylurea from DCC) can co-elute with the product.[1] | 1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[3] 2. If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[3] 3. Employ acidic and basic washes during workup to remove unreacted starting materials and other byproducts.[3] |
| Mixture of N-1 and N-2 Alkylated Isomers | This is a significant side reaction if N-alkylation of the indazole ring is performed as part of the synthesis sequence. The ratio is highly dependent on reaction conditions. | The choice of base and solvent is critical in controlling the regioselectivity of N-alkylation. This issue precedes the amide coupling step and requires optimization of the indazole core synthesis.[3] |
Data Presentation: Comparison of Common Coupling Conditions
| Coupling Agent System | Amine Type | Base (eq.) | Solvent | Temp. | Time | Typical Yield | Ref. |
| HATU | General/Less Reactive | DIPEA (2.0-3.0) | DMF | RT | 2-6 h | High | [1] |
| EDC/HOBt | General/Reactive | DIPEA/TEA (2.0-3.0) | DMF | RT | 12-24 h | Good-High | [1][3][6] |
| DCC/DMAP | General | DMAP (1.0) | CH₂Cl₂ | RT | 4 h | ~65% | [7] |
Yields are highly substrate-dependent and the table serves as a general guideline.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including coupling to less reactive amines.[1]
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Standard Coupling using EDC/HOBt
This is a common and cost-effective method suitable for more reactive amines.[3][6]
-
To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Add anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for indazole-3-carboxamide synthesis.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Indazole Derivatives
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying indazole derivatives from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of indazole derivatives?
A1: Common impurities include regioisomers (N1 and N2-substituted indazoles), unreacted starting materials, catalysts (e.g., palladium), and byproducts from side reactions, such as hydrodehalogenation in cross-coupling reactions.[1][2] The formation of isomers is a frequent challenge, as both the N1 and N2 positions of the indazole ring are reactive.[2][3]
Q2: Which purification techniques are most effective for indazole derivatives?
A2: The choice of purification technique depends on the specific derivative and impurities. Commonly used methods include:
-
Column Chromatography: Effective for separating compounds with different polarities.[1][4]
-
Crystallization: A powerful technique for obtaining high-purity crystalline solids, especially for separating isomers.[3][5][6]
-
Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-reactive impurities.[7][8][9][10]
Q3: How can I separate N1 and N2-substituted indazole isomers?
A3: Separation of N1 and N2 isomers can be challenging due to their similar physical properties. Recrystallization using a mixed solvent system is often a successful strategy.[3] Screening different solvent combinations is crucial. Column chromatography can also be employed, but may require careful optimization of the mobile phase.
Q4: My indazole derivative appears to be degrading on the silica gel column. What can I do?
A4: Some indazole derivatives can be sensitive to the acidic nature of silica gel.[11] If you observe degradation, consider the following:
-
Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage into the mobile phase.
-
Use an alternative stationary phase: Alumina or Florisil can be less acidic alternatives to silica gel.[11]
-
Minimize contact time: Use flash column chromatography with a faster flow rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | - Compound is still on the column.- Compound is unstable on silica gel.- Co-elution with impurities. | - Increase the polarity of the eluent.- Check for compound stability on a TLC plate before running the column.[11]- Optimize the solvent system for better separation. |
| Persistent impurity after crystallization | - Impurity has similar solubility to the product.- Inefficient removal of mother liquor. | - Screen for different crystallization solvents or solvent mixtures.[3]- Ensure the crystals are thoroughly washed with cold solvent after filtration. |
| Formation of an emulsion during liquid-liquid extraction | - High concentration of solutes.- Vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently invert the separatory funnel instead of shaking vigorously. |
| Significant dehalogenated byproduct in cross-coupling reactions | - Suboptimal reaction conditions.- Catalyst deactivation. | - Screen different ligands, bases, and solvents.[1]- Ensure the reaction is performed under an inert atmosphere.[1] |
| Column runs dry or cracks | - Insufficient solvent head.- Column packed improperly. | - Always maintain a level of solvent above the silica gel.- Ensure the silica gel is packed as a uniform slurry. |
Data on Purification Methods
The following table summarizes quantitative data from various purification methods for indazole derivatives.
| Purification Method | Compound | Purity Achieved | Yield | Solvent System | Reference |
| Recrystallization | 5-amino-2-(2-hydroxyethyl)-indazole | 99.8% | Not specified | Acetone/Water | [3] |
| Recrystallization | 5-amino-1-(2-hydroxyethyl)-indazole | 99.5% | Not specified | Acetone/Water | [3] |
| Recrystallization | 5-amino-2-(2-hydroxyethyl)-indazole | 99.4% | Not specified | Ethanol/Water | [3] |
| Recrystallization | 5-amino-1-(2-hydroxyethyl)-indazole | 99.6% | Not specified | Ethanol/Water | [3] |
| Column Chromatography | 6-nitro-1H-indazole derivative | >98% (HPLC) | 51% | PE:EA = 80:1 | [12] |
| Column Chromatography | N-alkylated indazole derivatives | Not specified | 87-96.7% | Ethyl acetate/Hexane (1:3) | [4] |
| Vacuum Distillation | Indazole | High purity (m.p. 148°C) | 33-43g from 36-46g crude | N/A | [7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying indazole derivatives using silica gel column chromatography.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indazole derivative.
Protocol 2: Purification by Recrystallization from a Mixed Solvent System
This protocol is adapted for separating isomers of substituted indazoles.[3]
-
Solvent Selection: Identify a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at room temperature, and another solvent in which it is less soluble.
-
Dissolution: Dissolve the crude mixture in a minimum amount of the hot primary solvent.
-
Addition of Anti-Solvent: Slowly add the second solvent (anti-solvent) until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of indazole derivatives.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103232443A - Indazole derivative crystal and its preparation method and use - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 5-chloro-1H-indazole-3-carboxylate by HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the journey from laboratory to clinic. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of methyl 5-chloro-1H-indazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents. The following sections present experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
Reverse-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of this compound. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol for HPLC Analysis
This protocol is adapted from established methods for structurally similar indazole derivatives and is suitable for the purity assessment of this compound and its potential process-related impurities.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Potential Impurities
Based on its synthesis, potential impurities in this compound may include:
-
Impurity A: 5-chloro-1H-indazole-3-carboxylic acid: The unreacted starting material.
-
Impurity B: Methyl 1H-indazole-3-carboxylate: An impurity from a potential side reaction or starting material.
-
Impurity C: Unidentified degradation products: May form under stress conditions (e.g., acid, base, heat, light).
Data Presentation: HPLC Performance
The following table summarizes hypothetical, yet realistic, chromatographic data for the purity analysis of this compound using the described HPLC method.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A (5-chloro-1H-indazole-3-carboxylic acid) | 8.5 | - | 1.1 |
| Impurity B (Methyl 1H-indazole-3-carboxylate) | 12.2 | 4.2 | 1.0 |
| This compound | 15.8 | 5.1 | 1.1 |
| Impurity C (Degradation Product) | 18.3 | 3.5 | 1.2 |
Experimental Workflow for HPLC Purity Analysis
Comparison with Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability.
Advantages:
-
High resolution for volatile impurities.
-
Can be coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities.
-
Derivatization adds a step to sample preparation and can introduce errors.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high sample throughput and is cost-effective.
Advantages:
-
Multiple samples can be analyzed simultaneously, increasing throughput.
-
Lower solvent consumption compared to HPLC.
-
Different detection methods can be applied to the same plate.
Disadvantages:
-
Lower resolution and sensitivity compared to HPLC.
-
Quantification is generally less precise than HPLC.
Quantitative Comparison of Analytical Methods
The table below provides a comparative overview of HPLC, GC, and HPTLC for the purity analysis of this compound.
| Parameter | HPLC | GC (with derivatization) | HPTLC |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Liquid-solid adsorption |
| Typical Resolution | High | Very High (for volatile compounds) | Moderate |
| Sensitivity | High (ng to pg) | Very High (pg to fg with MS) | Moderate (ng to µg) |
| Analysis Time/Sample | 20-40 min | 15-30 min | 5-10 min (per sample on a plate) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low to Moderate |
| Key Advantage | Versatility and robustness | Excellent for volatile impurities | High throughput and low cost |
| Key Limitation | Higher cost and solvent consumption | Requires sample volatility | Lower resolution and sensitivity |
Logical Comparison of Analytical Techniques
Conclusion
For the comprehensive purity analysis of this compound, HPLC remains the method of choice due to its high resolution, sensitivity, and robustness in separating a wide range of potential impurities. While GC-MS offers superior identification capabilities for volatile impurities and HPTLC provides a high-throughput and cost-effective screening option, HPLC provides the most reliable and versatile platform for quantitative purity determination in a regulated environment. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and throughput needs.
Structural Validation of Methyl 5-chloro-1H-indazole-3-carboxylate: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation of the chemical structure of methyl 5-chloro-1H-indazole-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing its spectral data with that of its non-chlorinated analogue, methyl 1H-indazole-3-carboxylate, this document offers clear, data-supported evidence for structural confirmation.
The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug development. NMR spectroscopy stands as the most powerful technique for the elucidation of the structure of organic molecules in solution. This guide presents the experimental data and protocols necessary to validate the identity and purity of this compound.
Chemical Structures for Comparison
The following structures, with standard atom numbering for the indazole ring system, are used for the assignment of NMR signals.
A: this compound
B: Methyl 1H-indazole-3-carboxylate
Quantitative Data Summary
The following tables summarize the experimental ¹H NMR data and a comparative ¹³C NMR dataset. The data clearly distinguishes between the chlorinated and non-chlorinated species, particularly in the aromatic region of the spectra.
Table 1: ¹H NMR Data Comparison (300 MHz, DMSO-d₆)
| Assignment | This compound | Methyl 1H-indazole-3-carboxylate (Alternative) |
| δ (ppm), Multiplicity, J (Hz), Integration | δ (ppm), Multiplicity, J (Hz), Integration | |
| -OCH₃ | 3.93, s, 3H | 3.92, s, 3H[1] |
| H-4 | 8.0, d, J = 1.5 Hz, 1H | 8.06, d, J = 8.2 Hz, 1H[1] |
| H-6 | 7.48, dd, J = 8.8, 1.5 Hz, 1H | 7.44, ddd, J = 8.3, 6.9, 1.1 Hz, 1H[1] |
| H-7 | 7.72, d, J = 8.8 Hz, 1H | 7.65, d, J = 8.4 Hz, 1H[1] |
| H-5 | - | 7.30, dd, J = 7.9, 6.9, 0.9 Hz, 1H[1] |
| N-H | (Not explicitly reported, typically broad) | 13.91, s, 1H[1] |
Note: ¹H NMR data for this compound was sourced from ChemicalBook.
Table 2: ¹³C NMR Data Comparison (75 MHz, DMSO-d₆)
| Assignment | This compound | Ethyl 1H-indazole-3-carboxylate (Analogue) |
| δ (ppm) | δ (ppm) | |
| -OCH₃ / -OCH₂CH₃ | ~52 (Predicted) | 60.28, 14.27 |
| C=O | ~162 (Predicted) | 162.33 |
| C-3 | ~134 (Predicted) | 135.20 |
| C-3a | ~121 (Predicted) | 122.16 |
| C-4 | ~122 (Predicted) | 122.83 |
| C-5 | ~126 (C-Cl, Predicted) | 121.04 |
| C-6 | ~124 (Predicted) | 126.64 |
| C-7 | ~113 (Predicted) | 111.09 |
| C-7a | ~140 (Predicted) | 140.93 |
Experimental Workflow & Structure Validation
The logical flow for validating the molecular structure using NMR spectroscopy is outlined below. This process ensures a systematic and thorough analysis, from sample preparation to final structure confirmation.
Caption: Workflow for NMR-based structural validation.
Detailed Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample (this compound). Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: The analysis is performed on a 300 MHz (or higher) NMR spectrometer. The instrument is tuned and locked to the deuterium signal of the DMSO-d₆ solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the proton spectrum. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to acquire the carbon spectrum. Key parameters include a 30-degree pulse angle, a spectral width of approximately 240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The resulting Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include applying an exponential window function, Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, the residual solvent peak of DMSO-d₆ is calibrated to δ 2.50 ppm. For the ¹³C spectrum, the solvent peak is calibrated to δ 39.52 ppm. The signals in the ¹H spectrum are integrated to determine the relative number of protons.
Interpretation and Conclusion
The ¹H NMR spectrum provides unambiguous evidence for the structure of this compound.
-
Methyl Ester Group: The sharp singlet observed at 3.93 ppm, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group. Its chemical shift is nearly identical to the non-chlorinated analogue (3.92 ppm), indicating the chlorine substituent has a negligible effect on this distant group.
-
Aromatic Protons: The aromatic region confirms the 5-chloro substitution pattern. In the non-chlorinated analogue, four distinct proton signals are observed in the aromatic region.[1] In the chlorinated compound, only three aromatic protons are present.
-
The proton at H-7 (7.72 ppm) appears as a doublet with a large coupling constant (J = 8.8 Hz), consistent with ortho-coupling to H-6.
-
The proton at H-6 (7.48 ppm) is a doublet of doublets, showing coupling to both H-7 (ortho, J = 8.8 Hz) and H-4 (meta, J = 1.5 Hz).
-
The proton at H-4 (8.0 ppm) appears as a doublet with a small meta-coupling constant (J = 1.5 Hz), confirming its position relative to H-6. The absence of the H-5 proton signal and the observed splitting pattern are definitive proof of substitution at the C-5 position.
-
References
A Comparative Analysis of the Antiproliferative Activity of Novel Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] In the realm of oncology, indazole derivatives have emerged as a promising class of antiproliferative agents, with several compounds already approved for cancer therapy, including Axitinib, Lonidamine, and Pazopanib.[1] This guide provides a comparative analysis of the antiproliferative activity of recently developed indazole derivatives, supported by experimental data and mechanistic insights to aid in the ongoing search for more effective and less toxic cancer treatments.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative efficacy of various indazole derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, are summarized in the table below. This data, compiled from multiple studies, allows for a direct comparison of the cytotoxic effects of these compounds across different cancer types.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [2][3][4] |
| HepG2 (Liver) | 0.80 | [3][4] | |
| MCF-7 (Breast) | 0.34 | [3][4] | |
| A549 (Lung) | 1.15 | [2] | |
| 5f | MCF-7 (Breast) | 1.858 | [5] |
| A549 (Lung) | 3.628 | [5] | |
| Caco-2 (Colon) | 1.056 | [5] | |
| 6o | K562 (Leukemia) | 5.15 | [6][7][8][9] |
| A549 (Lung) | >50 | [6][8][9] | |
| PC-3 (Prostate) | 20.1 | [6][8][9] | |
| Hep-G2 (Liver) | 19.3 | [6][8][9] | |
| HEK-293 (Normal) | 33.2 | [6][7][8][9] | |
| 7d | A2780 (Ovarian) | 0.64 | [10] |
| A549 (Lung) | Not specified | [10] | |
| 4b | Caco-2 (Colon) | 0.827 | [5] |
| 5h | A549 (Lung) | 1.378 | [5] |
| 4f | MCF-7 (Breast) | 1.629 | [11] |
| 4i | MCF-7 (Breast) | 1.841 | [11] |
| A549 (Lung) | 2.305 | [11] | |
| Caco-2 (Colon) | 4.990 | [11] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of indazole derivatives is often attributed to their ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several studies have elucidated the mechanisms of action for specific compounds, revealing a diverse range of molecular targets.
Induction of Apoptosis
A common mechanism by which indazole derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death.
-
Compound 2f has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[2][4] This is associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2][4] Furthermore, compound 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), suggesting the involvement of the intrinsic apoptotic pathway.[2][4]
-
Compound 6o is another indazole derivative that induces apoptosis. In K562 leukemia cells, it is suggested to inhibit Bcl2 family members and affect the p53/MDM2 pathway in a concentration-dependent manner.[6][7][8][9]
-
Indazol-pyrimidine hybrids 4f and 4i have been demonstrated to activate caspases-3/7, key executioner caspases in the apoptotic cascade.[11]
Inhibition of Kinase Signaling
Many indazole derivatives function as kinase inhibitors, targeting enzymes that play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[12][13]
-
VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12] Several indazole-based compounds, such as pazopanib and axitinib, are potent VEGFR-2 inhibitors.[12][13]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Novel indazole-sulfonamide derivatives have been designed as potential inhibitors of MAPK1 (also known as ERK2), showing good binding affinity in molecular docking studies.[14] Compound 7 , a 1,3-dimethyl-6-amino-1H-indazole derivative, was found to selectively activate extracellular signal-regulated kinases (ERK) in the MAPK pathway in hypopharyngeal carcinoma cells.[15]
Cell Cycle Arrest
Some indazole derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
-
Studies on certain polysubstituted indazoles have shown their ability to cause a block in the S phase of the cell cycle, with a corresponding decrease in the G2/M and/or G0/G1 phases.[10] Interestingly, compound 7d was observed to cause a significant increase in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism involving the microtubule system.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of indazole derivatives' antiproliferative activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by utilizing the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells.
-
Cell Treatment: Cells are treated with the indazole derivative at different concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of indazole derivatives on the expression levels of proteins involved in signaling pathways.
-
Protein Extraction: Cells treated with the indazole derivative are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Processes
To better illustrate the complex biological processes influenced by indazole derivatives, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for evaluating the antiproliferative activity of indazole derivatives.
Caption: Signaling pathways involved in indazole derivative-induced apoptosis.
Caption: Inhibition of key kinase signaling pathways by indazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The efficient and regioselective synthesis of substituted indazoles is therefore a critical endeavor in the discovery and development of new pharmaceuticals. This guide provides an objective comparison of four prominent methods for the synthesis of substituted indazoles, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Performance Metrics
The following table summarizes the quantitative data for four distinct methods of substituted indazole synthesis, offering a clear comparison of their yields, reaction times, and general conditions.
| Synthesis Method | Key Transformation | Typical Yields | Reaction Time | Temperature (°C) | Catalyst/Reagent | Tautomer Formed |
| Rhodium-Catalyzed C-H Activation/Annulation | Azobenzenes + Aldehydes → N-Aryl-2H-indazoles | 62-95%[1][2] | 24 h | 80 | [Cp*RhCl₂]₂, AgSbF₆ | 2H-Indazole |
| Modified Cadogan-Sundberg Reaction | o-Nitrobenzaldehydes + Amines → 2H-Indazoles | 50-96%[3][4][5] | 12 h | 80 | P(n-Bu)₃ | 2H-Indazole |
| PIFA-Mediated Oxidative Cyclization | Arylhydrazones → 1H-Indazoles | 65-92%[6][7] | 2-12 h | Room Temp. | PIFA | 1H-Indazole |
| Copper-Catalyzed N-Arylation | o-Chloroarylhydrazones → N-Phenyl-1H-indazoles | 10-70%[8] | 12-48 h | 120 | CuI, 1,10-phenanthroline | 1H-Indazole |
Method 1: Rhodium-Catalyzed C-H Activation/Annulation
This method provides an efficient route to N-aryl-2H-indazoles through a rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[1][2] The reaction is characterized by its high functional group compatibility and regioselectivity.
Experimental Workflow
Caption: Rhodium-catalyzed synthesis of N-aryl-2H-indazoles.
Experimental Protocol
A representative experimental protocol is as follows: To a screw-capped vial is added azobenzene (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), and AgSbF₆ (20 mol %).[1][2] The vial is sealed with a Teflon-lined cap and the atmosphere is replaced with argon. Dioxane (0.4 mL) and the corresponding aldehyde (0.40 mmol) are added via syringe. The reaction mixture is then heated at 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane, filtered through a pad of celite, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-aryl-2H-indazole.[1]
Method 2: Modified Cadogan-Sundberg Reaction
This one-pot method offers a mild and efficient synthesis of 2H-indazoles from commercially available o-nitrobenzaldehydes and amines. The reaction proceeds via condensation to form an ortho-imino-nitrobenzene intermediate, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine.[3][4][5]
Logical Relationship
Caption: One-pot synthesis of 2H-indazoles.
Experimental Protocol
A general procedure for this one-pot reaction is as follows: To a solution of an o-nitrobenzaldehyde (1.0 equiv) in isopropanol is added the corresponding amine (1.0-1.2 equiv). The mixture is heated to 80 °C for 1 hour to facilitate imine formation. Tri-n-butylphosphine (1.5-2.0 equiv) is then added, and the reaction is stirred at 80 °C for an additional 11 hours.[3][4][5] Upon completion, the reaction mixture is cooled to room temperature and concentrated in vacuo. The resulting residue is purified by flash column chromatography to yield the desired 2H-indazole.
Method 3: PIFA-Mediated Oxidative Cyclization
This method provides a practical and efficient route to 1H-indazoles through the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C-N bond formation from readily accessible arylhydrazones.[6][7] This metal-free approach proceeds under mild conditions and tolerates a variety of functional groups.
Experimental Workflow
Caption: PIFA-mediated synthesis of 1H-indazoles.
Experimental Protocol
To a solution of the arylhydrazone (0.5 mmol) in dichloromethane (5 mL) at room temperature is added [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 equiv). The reaction mixture is stirred at room temperature for the time indicated for the specific substrate (typically 2-12 hours).[6][7] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1H-indazole.
Method 4: Copper-Catalyzed Intramolecular N-Arylation
This method describes the synthesis of N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones via a copper-catalyzed intramolecular N-arylation.[8] While the yields can be modest, this approach utilizes less expensive and more readily available starting materials compared to their bromo- or iodo- counterparts.
Signaling Pathway Analogy
Caption: Copper-catalyzed intramolecular N-arylation cycle.
Experimental Protocol
A general procedure for the copper-catalyzed synthesis is as follows: A mixture of the o-chlorinated arylhydrazone (1.0 equiv), copper(I) iodide (10 mol %), 1,10-phenanthroline (20 mol %), and potassium hydroxide (2.0 equiv) in DMF is heated at 120 °C for 12-48 hours in a sealed tube.[8] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired N-phenyl-1H-indazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
A Comparative Guide to Orthogonal Methods for Confirming the Identity of Indazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a critical checkpoint in the synthesis and development of novel indazole derivatives. Given the propensity for isomerism (e.g., 1H- and 2H-indazoles) and the complexity of substitution patterns, relying on a single analytical technique is often insufficient.[1][2] The principle of orthogonality—using multiple, independent analytical methods that measure different physicochemical properties—provides a robust framework for comprehensive characterization and minimizes the risk of misidentification.[3]
This guide provides an objective comparison of key orthogonal methods for the structural elucidation of indazole derivatives, supported by experimental data and detailed protocols.
Logical Framework for Orthogonal Confirmation
The identity of a synthesized indazole derivative is confirmed by systematically assembling evidence from various analytical techniques. Each method provides a unique piece of the structural puzzle. Chromatography assesses purity and separates isomers, mass spectrometry determines mass and elemental formula, vibrational spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. For absolute confirmation of stereochemistry and constitution, X-ray crystallography is the gold standard.
Caption: Logical flow for confirming molecular identity using orthogonal methods.
Chromatographic Methods: HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational techniques for assessing the purity of a sample and separating it from impurities, byproducts, and isomers.[4] While not a primary identification method on its own, it is a crucial prerequisite for other analyses and, when coupled with a mass spectrometer (LC-MS), becomes a powerful tool for identity confirmation.[3]
Data Presentation: Typical HPLC/UPLC Parameters
| Parameter | Typical Value/Condition | Purpose in Identity Confirmation |
| Stationary Phase | C18 Reverse-Phase Column | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water (with formic acid or ammonium acetate buffer) | Elutes compounds from the column. Gradient elution is common. |
| Flow Rate | 0.4 - 1.0 mL/min | Controls the speed of separation. |
| Detection | UV-Vis (e.g., 220 nm, 254 nm) | Detects chromophoric indazole rings. |
| Retention Time (tʀ) | Method-dependent | Provides a characteristic value for a compound under specific conditions, useful for comparison against a reference standard. |
Experimental Protocol: HPLC/UPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the indazole derivative (approx. 0.1-1.0 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation Setup:
-
System: HPLC or UPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.[3]
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 1-5 µL of the sample.
-
Run a gradient elution, for example, from 5% B to 95% B over 10 minutes.
-
Monitor the chromatogram at relevant wavelengths (e.g., 254 nm).
-
-
Data Analysis: Assess the purity by integrating the peak area of the main component relative to all other peaks. Compare the retention time to a known reference standard if available.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, a critical piece of identifying information.[5] When coupled with a separation technique like LC or GC, it can confirm the molecular weight of the main peak and any impurities.[3]
Data Presentation: Comparison of MS Ionization Techniques
| Technique | Principle | Advantages for Indazole Derivatives | Limitations |
| Electrospray Ionization (ESI) | Soft ionization creates ions from solution. | Excellent for polar and thermally labile indazoles; provides accurate molecular weight with minimal fragmentation.[5] | May not provide sufficient fragmentation for structural details without tandem MS (MS/MS). |
| Electron Ionization (EI) | High-energy electrons bombard the molecule. | Used with Gas Chromatography (GC-MS); produces reproducible, extensive fragmentation patterns that act as a "fingerprint" for the molecule.[5] | Only suitable for volatile and thermally stable derivatives; the molecular ion may be absent. |
Experimental Protocol: LC-MS (ESI-HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.[1]
-
Instrumentation Setup:
-
System: An LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
-
Method Execution:
-
Infuse the sample directly or perform chromatographic separation via the LC system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
-
Data Analysis:
-
Identify the protonated molecular ion peak [M+H]⁺.
-
Use the instrument software to calculate the elemental formula from the accurate mass measurement. Compare this to the expected formula of the target indazole derivative.
-
If using tandem MS, analyze the fragmentation pattern to confirm structural motifs.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules, including indazole derivatives.[8] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. It is particularly crucial for distinguishing between N-1 and N-2 substituted isomers.[1][2]
Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Isomers
| Nucleus | Atom Position | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Differentiating Features |
| ¹H NMR | N-H | ~10-13 ppm (broad singlet)[8] | N/A | Presence of a downfield, broad N-H proton is characteristic of N1-unsubstituted indazoles. |
| H-3 | ~8.1 ppm[1] | ~8.4 ppm[1] | The H-3 proton in 2H-isomers is typically more deshielded (appears at a higher chemical shift).[1] | |
| Aromatic (H4-H7) | ~7.1 - 7.8 ppm[8] | ~7.7 ppm and varied[1] | Aromatic proton shifts show slight variations between isomers. | |
| ¹³C NMR | C-3 | ~135 ppm | ~123 ppm | The C-3 carbon chemical shift is significantly different between the two isomers.[9] |
| C-7a (bridgehead) | ~140 ppm | ~148 ppm | The bridgehead carbons also show distinct chemical shifts useful for isomer assignment. |
Note: Chemical shifts are highly dependent on the solvent and substituents.[10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-200 ppm. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Analysis: Assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity (splitting pattern). Compare the observed spectrum to the expected pattern for the target structure and use 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for complex structures.[11][12]
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[13] For indazole derivatives, it is excellent for quickly confirming the presence or absence of key groups like N-H (in 1H-indazoles), C=O (in carboxamides or esters), and NO₂ (in nitro-derivatives).[3][13]
Data Presentation: Key IR Absorption Bands for Indazole Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3350 - 3100 | N-H Stretch | Present in 1H-indazoles.[13] |
| 1750 - 1650 | C=O Stretch | Aldehydes, ketones, esters, amides.[13] |
| 1560 - 1515 & 1355 - 1315 | Asymmetric & Symmetric NO₂ Stretch | Nitro groups. |
| 1600 - 1450 | C=C and C=N Stretches | Aromatic and pyrazole rings. |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: No special preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation Setup: Use an FTIR spectrometer equipped with a universal ATR sampling accessory.
-
Method Execution:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal, ensure good contact, and collect the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the target molecule.
Workflow for Orthogonal Confirmation
The following workflow illustrates how these techniques are integrated to provide a comprehensive confirmation of an indazole derivative's identity.
Caption: A typical experimental workflow for identity confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. benchchem.com [benchchem.com]
A Comparative Biological Evaluation of Methyl 5-chloro-1H-indazole-3-carboxylate Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved anticancer drugs.[1][2] This guide provides a comparative biological evaluation of analogs of methyl 5-chloro-1H-indazole-3-carboxylate, a key intermediate in the synthesis of bioactive molecules.[3] While specific biological data for this compound was not prominently available in the reviewed literature, this document summarizes the reported activities of structurally related indazole-3-carboxamide and indazole-3-amine derivatives, offering insights into their therapeutic potential and structure-activity relationships (SAR).
Comparative Analysis of Anticancer Activity
The anticancer activity of various indazole analogs has been evaluated against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activities (IC50 values) of selected indazole-3-carboxamide and indazole-3-amine derivatives, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Anticancer Activity of 1H-Indazole-3-carboxamide Analogs
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 30l | N-(4-phenoxyphenyl)-1H-indazole-3-carboxamide | PAK1 (enzyme assay) | 0.0098 | [4] |
| 5k | 2-((5-(4-chlorophenyl)-1H-indazol-3-yl)amino)-N-(4-fluorophenyl)acetamide | Hep-G2 (Hepatoma) | 3.32 | [5] |
| 6o | 2-((5-(4-chlorophenyl)-1H-indazol-3-yl)amino)-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethan-1-one | K562 (Leukemia) | 5.15 | [5][6] |
| 6o | 2-((5-(4-chlorophenyl)-1H-indazol-3-yl)amino)-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethan-1-one | HEK-293 (Normal) | 33.2 | [5][6] |
| 5-Fu (Control) | - | K562 (Leukemia) | 12.8 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PAK1: p21-activated kinase 1, a key regulator of cell proliferation and migration.[4]
Table 2: In Vitro Anticancer Activity of 1H-Indazole-3-amine Analogs
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 89 | 3-amino-N-(3-(1H-indol-3-yl)-1H-pyrazol-5-yl)-1H-indazole-5-carboxamide | K562 (Leukemia) | 6.50 | [7] |
| 89 | 3-amino-N-(3-(1H-indol-3-yl)-1H-pyrazol-5-yl)-1H-indazole-5-carboxamide | Bcr-AblWT (enzyme) | 0.014 | [7] |
| 89 | 3-amino-N-(3-(1H-indol-3-yl)-1H-pyrazol-5-yl)-1H-indazole-5-carboxamide | Bcr-AblT315I (enzyme) | 0.45 | [7] |
| Imatinib (Control) | - | Bcr-AblWT (enzyme) | - | [7] |
Bcr-Abl: A constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core and the carboxamide/amine functional groups.
For 1H-indazole-3-carboxamide derivatives , the substituent on the amide nitrogen plays a crucial role in determining potency. For instance, compound 30l , with a 4-phenoxyphenyl group, exhibited potent and selective inhibition of PAK1, a kinase involved in tumor progression.[4] This suggests that a hydrophobic ring in this position is critical for activity.[4]
In the case of 1H-indazole-3-amine derivatives , modifications at the C-5 position of the indazole ring have been explored to enhance anticancer activity.[5] Compound 6o , which features a 4-chlorophenyl group at the C-5 position and a piperazine acetamide at the C-3 position, demonstrated promising activity against the K562 leukemia cell line with good selectivity over normal cells.[5][6] This highlights the importance of aromatic substitutions at the C-5 position for improving the therapeutic index.[5]
Signaling Pathways and Mechanisms of Action
Indazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
One of the key targets for indazole-based compounds is the p21-activated kinase 1 (PAK1).[4] Inhibition of PAK1 can disrupt downstream signaling cascades that promote tumor growth and invasion.[4]
Furthermore, some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][6] This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and influencing the p53 tumor suppressor pathway.[5][6]
Experimental Protocols
The following are generalized experimental protocols for key assays used in the biological evaluation of indazole derivatives, based on methodologies described in the cited literature.
In Vitro Antiproliferative MTT Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (indazole analogs) and a positive control (e.g., 5-Fluorouracil).
-
After an incubation period (typically 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[5]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Procedure:
-
Cancer cells are treated with the indazole analog at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
The DNA content of individual cells is analyzed by flow cytometry, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis induced by the test compounds.
Procedure:
-
Cancer cells are treated with the indazole derivative at various concentrations.
-
After treatment, the cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
While direct biological data for this compound remains to be fully elucidated in publicly available literature, the extensive research on its structural analogs provides a strong foundation for future drug discovery efforts. The 1H-indazole-3-carboxamide and 1H-indazole-3-amine scaffolds have proven to be versatile templates for the development of potent anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions at the C-3 and C-5 positions of the indazole ring for optimizing potency and selectivity. Further investigation into the mechanisms of action, particularly the inhibition of key kinases and the induction of apoptosis, will be crucial in advancing these promising compounds towards clinical applications. Researchers are encouraged to use the provided experimental protocols as a starting point for the biological evaluation of novel indazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comparative overview of indazole-based inhibitors targeting key oncogenic kinases, with a focus on Aurora Kinase A and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and computational docking protocols to aid in the evaluation and selection of compounds for further research.
Data Presentation: Inhibitory Activity and Docking Scores
The following tables summarize the half-maximal inhibitory concentrations (IC50) and molecular docking scores of various indazole-based inhibitors against Aurora Kinase A and VEGFR-2. This quantitative data is essential for establishing structure-activity relationships (SAR) and validating computational predictions.
Table 1: Comparative Inhibitory Activity of Indazole Derivatives against Aurora Kinase A
| Compound ID | Structure | Aurora A IC50 (nM) | Docking Score (kcal/mol) | Reference |
| Compound 17 | Indazole derivative | 26 | Not explicitly stated | [2] |
| Compound 30 | Indazole derivative | 85 | Not explicitly stated | [2] |
| Alisertib (MLN8237) | Established Inhibitor | 1.2 | Not applicable | [2] |
| Danusertib (PHA-739358) | Established Inhibitor | 13 | Not applicable | [2] |
Table 2: Comparative Inhibitory Activity of Indazole Derivatives against VEGFR-2
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Docking Score (kcal/mol) | Reference |
| Compound 30 | Indazole derivative | 1.24 | Not explicitly stated | [3] |
| Sorafenib | Established Inhibitor | 35 | -40.38 (MM-GBSA) | [4] |
| Compound 27a | 3-methylquinoxaline derivative | 3.2 | -25.71 (MOE) | [5] |
| Compound 6 | Nicotinamide-based derivative | 60.83 | Not explicitly stated | [6] |
Experimental Protocols: Molecular Docking with AutoDock Vina
This section outlines a detailed methodology for performing molecular docking studies of indazole-based inhibitors against a target kinase, using AutoDock Vina as the docking software. This protocol is a composite based on best practices in the field.[7][8][9]
1. Protein Preparation:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target kinase (e.g., Aurora A kinase, PDB ID: 4C3P; VEGFR-2, PDB ID: 2OH4) from the Protein Data Bank (PDB).[7]
-
Clean the Structure: Remove water molecules, ions, and any co-crystallized ligands from the protein structure using molecular visualization software such as PyMOL or Chimera.
-
Prepare for Docking: Add polar hydrogen atoms and assign Kollman charges to the protein. Save the prepared protein structure in PDBQT format, which is required by AutoDock Vina.[7]
2. Ligand Preparation:
-
Create 3D Structure: Draw the 2D structure of the indazole-based inhibitor using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Save in PDBQT Format: Save the prepared ligand structure in PDBQT format, which includes information on rotatable bonds.
3. Docking Simulation:
-
Grid Box Definition: Define a grid box that encompasses the ATP-binding site of the kinase. The dimensions and center of the grid box should be determined based on the co-crystallized ligand or predicted binding site. For example, for c-Abl kinase (PDB: 1IEP), a grid box of 20x20x20 Å centered at 15.190, 53.903, 16.917 could be used.[9]
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.[10]
-
Exhaustiveness: The exhaustiveness parameter in the configuration file controls the thoroughness of the search (default is 8). Increasing this value can lead to more accurate results at the cost of longer computation time.
4. Analysis of Results:
-
Binding Affinity: AutoDock Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities in kcal/mol.[7] The most negative value indicates the strongest predicted binding.
-
Interaction Analysis: Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues using visualization software.[7]
Mandatory Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: Workflow for in silico docking and experimental validation.
Aurora Kinase A Signaling Pathway
Caption: Simplified Aurora Kinase A signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Distinguishing N-1 and N-2 Alkylated Indazole Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure found in numerous therapeutic agents.[1][2] A critical step in the synthesis of many indazole-based compounds is N-alkylation. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring often leads to the formation of regioisomeric mixtures, presenting a significant synthetic and analytical challenge.[1][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Despite this, reaction conditions can lead to mixtures or favor the kinetic N-2 product.[1][2]
Accurate and efficient differentiation between the N-1 and N-2 alkylated regioisomers is therefore essential, as the position of the alkyl group can profoundly impact the molecule's physicochemical and pharmacological properties. This guide provides an objective comparison of analytical techniques, supported by experimental data and detailed protocols, to enable unambiguous structural elucidation.
Spectroscopic and Chromatographic Differentiation Techniques
The most powerful and commonly employed methods for distinguishing between N-1 and N-2 indazole isomers are based on Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are decisive for structural assignment.[4][5] Additionally, Ultraviolet-Visible (UV-Vis) spectroscopy, chromatography, and X-ray crystallography provide complementary or definitive data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the cornerstone for identifying indazole regioisomers. Key differences are observed in both ¹H and ¹³C spectra, but two-dimensional techniques are often required for definitive assignment.
-
¹H NMR: The chemical shift of the H-3 proton is a primary indicator. In N-2 alkylated indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to its N-1 counterpart.[6]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C3a, and C7a, are sensitive to the substitution pattern and provide valuable diagnostic information.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive 2D NMR technique for this purpose. The key is to identify the long-range (2-3 bond) correlations between the protons of the alkyl group's α-methylene (the -CH₂- group directly attached to the nitrogen) and the carbons of the indazole core.[2][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can also establish the structure by observing through-space interactions between the protons of the alkyl group and the protons on the indazole ring.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy:
While less definitive than NMR, UV-Vis spectroscopy can be a simple and rapid method for distinguishing between the two isomer series. The N-1 and N-2 substituted isomers exhibit characteristically different derivative spectra (second, third, and fourth derivatives), which can be used for unambiguous identification once reference spectra are established.[10]
Chromatography:
Physical separation of the isomers is often achieved using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): N-1 and N-2 isomers often display different retention factors (Rf), allowing for reaction monitoring.
-
Flash Column Chromatography: This is the standard method for purifying and separating the regioisomers on a preparative scale.[1]
-
Recrystallization: In some cases, isomers can be separated by selective recrystallization from mixed solvent systems, which is a scalable and industrially viable method.[11]
X-ray Crystallography:
For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous structural determination of the substitution pattern.[3][12] It is often used to confirm the assignments made by NMR spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data used to differentiate between N-1 and N-2 alkylated indazole isomers.
Table 1: Key ¹H and ¹³C NMR Chemical Shift (δ, ppm) Differences
| Atom | N-1 Alkylated Isomer (Representative) | N-2 Alkylated Isomer (Representative) | Key Difference |
| H-3 | ~8.10 (s) | ~8.40 (s) | The H-3 proton in the N-2 isomer is consistently deshielded and appears at a higher chemical shift.[6] |
| α-CH₂ | Varies with alkyl group | Varies with alkyl group | The chemical shift itself is not the primary differentiator; its correlations in 2D NMR are key. |
| C-3 | Varies with substitution | Varies with substitution | The chemical shift varies, but its HMBC correlation to the α-CH₂ protons is diagnostic.[2] |
| C-7a | Varies with substitution | Varies with substitution | The chemical shift varies, but its HMBC correlation to the α-CH₂ protons is diagnostic.[2] |
Note: Chemical shifts are approximate and can vary based on the specific substituents on the indazole ring and the alkyl group, as well as the deuterated solvent used.[7]
Table 2: Diagnostic HMBC Correlations for Regioisomer Assignment
| Isomer Type | Proton Signal | Correlating Carbon Signal(s) | Significance |
| N-1 Alkyl | α-CH₂ | C-7a | A ³J correlation between the α-CH₂ protons and the C-7a bridgehead carbon unambiguously identifies the N-1 isomer.[2][9] |
| N-2 Alkyl | α-CH₂ | C-3 | A ³J correlation between the α-CH₂ protons and the C-3 carbon unambiguously identifies the N-2 isomer.[2][9] |
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental procedures. Below is a detailed methodology for the key NMR experiment used for differentiation.
Protocol: HMBC Spectroscopy for Indazole Isomer Identification
1. Objective: To determine the long-range (2-3 bond) correlations between the protons on the N-alkyl substituent and the carbons of the indazole core to unambiguously assign the N-1 or N-2 substitution pattern.[7]
2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[7]
3. Sample Preparation:
-
Dissolve 5-10 mg of the purified indazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent can influence chemical shifts but will not change the fundamental bond correlations.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
4. Data Acquisition:
-
Acquire standard one-dimensional ¹H and proton-decoupled ¹³C NMR spectra first to identify the chemical shifts of all relevant protons and carbons.
-
Set up a standard gradient-selected HMBC (gHMBC) experiment.[8]
-
Key Parameter: The long-range coupling constant (ⁿJCH) optimization is crucial. A typical value is set to 8-10 Hz to optimize for three-bond couplings (³J), which are the diagnostic correlations in this case.[8]
-
Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals of interest.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may require a longer acquisition time than a standard HSQC experiment.
5. Data Processing and Analysis:
-
Process the 2D data using appropriate software with Fourier transformation in both dimensions.
-
Analyze the processed spectrum to identify cross-peaks.
-
Locate the ¹H signal corresponding to the α-CH₂ protons of the N-alkyl group.
-
Trace vertically from this signal to identify the ¹³C signals to which it correlates.
-
Assignment:
Visualization of Workflows and Structures
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the structural basis for spectroscopic differentiation.
Caption: General workflow for synthesis, separation, and identification of indazole regioisomers.
Caption: Key HMBC correlations for distinguishing N-1 and N-2 alkylated indazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Methyl 5-chloro-1H-indazole-3-carboxylate: Quality Assessment and Comparative Analysis
For researchers in drug discovery and medicinal chemistry, the quality and purity of starting materials are paramount. Methyl 5-chloro-1H-indazole-3-carboxylate is a key heterocyclic building block used in the synthesis of a wide range of biologically active compounds, including kinase inhibitors. This guide provides a comparative analysis of this compound against structurally related alternatives and details the essential experimental protocols for its quality assessment.
Comparative Analysis of Indazole Building Blocks
The selection of a synthetic building block often involves considering positional isomers or related functional groups. Below is a comparison of this compound with two common alternatives: its positional isomer, Methyl 6-chloro-1H-indazole-3-carboxylate, and its corresponding carboxylic acid, 5-Chloro-1H-indazole-3-carboxylic acid. The choice between these depends on the desired substitution pattern and the subsequent synthetic steps planned.
| Parameter | This compound | Methyl 6-chloro-1H-indazole-3-carboxylate | 5-Chloro-1H-indazole-3-carboxylic acid |
| CAS Number | 1079-46-5[1] | 885271-53-0 | 17630-75-0 |
| Molecular Formula | C₉H₇ClN₂O₂[1] | C₉H₇ClN₂O₂ | C₈H₅ClN₂O₂ |
| Molecular Weight | 210.62 g/mol [1] | 210.62 g/mol | 196.59 g/mol |
| Typical Purity (HPLC) | ≥95-99%[2][3] | ≥97% | ≥97% |
| Appearance | White to off-white solid[2] | White to off-white solid | White to beige powder |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol | Soluble in DMSO, DMF, Methanol |
Experimental Protocols for Quality Verification
To ensure the identity and purity of this compound, a combination of orthogonal analytical methods is essential.[4] These methods interrogate different physicochemical properties of the molecule, providing a comprehensive quality profile.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for quantifying the purity of non-volatile small molecules by separating the main component from impurities.[5]
-
Instrumentation: HPLC system with a UV detector (Diode Array Detector preferred).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient would be to start at 5-10% Solvent B, ramp up to 95% Solvent B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Acceptance Criteria: Purity is calculated based on the area percentage of the main peak. A typical specification for a research-grade chemical is ≥97%.[6]
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.[4]
-
Instrumentation: 300 or 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton (¹H) spectrum.
-
Expected Chemical Shifts (in DMSO-d₆): The spectrum should be consistent with the structure. Based on published data, the expected peaks are approximately:
-
δ 3.93 (s, 3H): Methyl ester protons (-OCH₃).
-
δ 7.48 (dd, 1H): Aromatic proton.
-
δ 7.72 (d, 1H): Aromatic proton.
-
δ 8.0 (d, 1H): Aromatic proton.[7]
-
A broad singlet corresponding to the N-H proton is also expected, typically at a higher chemical shift.
-
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm both the retention time and the molecular weight of the compound.[8]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Chromatography: Use the same HPLC method as described for purity analysis.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Scan Range: m/z 100-500.
-
-
Expected Result: The analysis should show a primary peak in the total ion chromatogram (TIC) at the expected retention time. The mass spectrum for this peak should display the molecular ion, typically as the protonated adduct [M+H]⁺.
-
For C₉H₇ClN₂O₂, the expected m/z for [M+H]⁺ is approximately 211.03 . The characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks) should also be observed.
-
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following have been generated using Graphviz and adhere to the specified formatting guidelines.
Caption: Quality control workflow for incoming chemical samples.
Caption: Inhibition of the RAF-MEK-ERK pathway by a hypothetical indazole.
References
- 1. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. 吲唑-3-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Assessing the Stability of Methyl 5-chloro-1H-indazole-3-carboxylate: A Comparative Guide for Drug Development Professionals
Introduction
Comparative Stability Overview
The stability of a heterocyclic compound is intrinsically linked to its structure, including the nature and position of its substituents. The indazole core, being an aromatic bicyclic system, generally possesses good inherent stability. However, the presence of the chloro and methyl carboxylate groups on the indazole ring of methyl 5-chloro-1H-indazole-3-carboxylate introduces potential sites for degradation.
Expected Stability Profile of this compound:
-
Hydrolytic Stability: The ester functional group is the most probable site of hydrolytic degradation. Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-1H-indazole-3-carboxylic acid. The rate of hydrolysis is expected to be pH-dependent, likely being more rapid under basic conditions.
-
Photostability: The indazole ring system can be susceptible to photolytic degradation upon exposure to UV or visible light. The chloro substituent may also influence its photostability, potentially leading to dehalogenation or other complex degradation pathways.
-
Thermal Stability: As a crystalline solid, this compound is expected to have good thermal stability. Degradation under thermal stress would likely occur at elevated temperatures and could involve decarboxylation or other fragmentation pathways.
-
Oxidative Stability: The indazole ring is generally stable to oxidation. However, forced oxidative conditions, such as exposure to hydrogen peroxide, could potentially lead to the formation of N-oxides or other oxidation products.
Comparison with Other Heterocyclic Cores:
| Heterocyclic Core | General Stability Characteristics | Potential Liabilities of this compound |
| Indazole | Generally stable aromatic system. | Ester hydrolysis, potential for photolytic degradation. |
| Benzimidazole | Stable aromatic core, but can be susceptible to N-oxidation. | Similar susceptibility to ester hydrolysis. |
| Indole | The pyrrole ring is electron-rich and can be prone to oxidation. | The pyrazole ring in indazole is generally less prone to oxidation than the pyrrole ring in indole. |
| Quinoline | Very stable aromatic system. | The ester group in the target compound is a key liability not present in unsubstituted quinoline. |
| Pyridine | Stable aromatic ring, but the nitrogen can be a site for oxidation. | Similar to other nitrogen-containing heterocycles, N-oxidation is a possibility under harsh oxidative stress. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1] The following are detailed protocols for assessing the stability of this compound under various stress conditions.
1. General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Store a control sample, protected from the stress condition, in parallel.
-
Analyze the stressed and control samples at appropriate time points using a validated stability-indicating HPLC method.
2. Hydrolytic Degradation:
-
Acidic Hydrolysis:
-
Add the stock solution to 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Add the stock solution to 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature.
-
Withdraw samples at predetermined time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Add the stock solution to purified water.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time intervals.
-
3. Oxidative Degradation:
-
Add the stock solution to a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time intervals.
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite) before analysis.
4. Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid compound, to a light source capable of emitting both UV and visible light (e.g., a photostability chamber).
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples after the exposure period.
5. Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Prepare a solution of the compound and expose it to the same temperature.
-
Analyze samples at predetermined time intervals.
Data Presentation
The following table template can be used to summarize the quantitative data obtained from forced degradation studies.
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants | RRT of Major Degradant |
| 0.1 M HCl (60°C) | 8 | 99.8 | 95.2 | 4.6 | 1 | 0.85 |
| 24 | 99.8 | 89.5 | 10.3 | 1 | 0.85 | |
| 0.1 M NaOH (RT) | 2 | 99.8 | 85.1 | 14.7 | 1 | 0.85 |
| 8 | 99.8 | 60.3 | 39.5 | 1 | 0.85 | |
| Water (60°C) | 24 | 99.8 | 99.5 | 0.3 | 0 | - |
| 3% H₂O₂ (RT) | 24 | 99.8 | 98.7 | 1.1 | 1 | 1.15 |
| Photolytic (Solid) | - | 99.8 | 97.2 | 2.6 | 2 | 1.22, 1.35 |
| Photolytic (Solution) | - | 99.8 | 94.5 | 5.3 | 3 | 1.22, 1.35, 1.48 |
| Thermal (80°C, Solid) | 48 | 99.8 | 99.6 | 0.2 | 0 | - |
| Thermal (80°C, Solution) | 48 | 99.8 | 98.9 | 0.9 | 1 | 1.08 |
RRT = Relative Retention Time
Visualizations
The following diagrams illustrate a typical workflow for forced degradation studies and a plausible degradation pathway for this compound.
Caption: Experimental workflow for forced degradation studies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 5-chloro-1H-indazole-3-carboxylate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of methyl 5-chloro-1H-indazole-3-carboxylate, a halogenated indazole derivative. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for methyl 5--chloro-1H-indazole-3-carboxylate. While a specific SDS for this compound may not be readily available, data from structurally similar compounds indicate that it should be handled as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is mandatory to protect from splashes.
-
Respiratory Protection: If handling the powder or creating aerosols, a NIOSH-approved respirator is necessary.
Waste Characterization and Segregation
This compound is a chlorinated organic compound and must be treated as hazardous waste. It is crucial to prevent its release into the environment.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound is not suitable for sewer disposal[1].
-
Segregate Waste: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and recycling[2].
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
The table below summarizes the key information for the disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₉H₇ClN₂O₂ | PubChem |
| Hazard Class | Assumed Toxic, Irritant, Potential Reproductive Hazard | ECHA (analogous compounds) |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility | General Guidance |
| RCRA Waste Code | Not specifically listed; may fall under F-listed wastes (non-specific sources) | EPA |
| Incompatible Wastes | Strong oxidizing agents, strong bases | General Chemical Principles |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect all waste this compound, including pure compound, reaction residues, and contaminated materials (e.g., weighing boats, contaminated gloves), in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is kept closed except when adding waste.
2. Container Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name and accumulation start date.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
3. Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be well-ventilated, secure, and away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a detailed description of the waste, including its chemical composition and any known hazards.
-
Ensure the disposal company will manage the waste in accordance with all local, state, and federal regulations. The preferred method of destruction for chlorinated organic compounds is high-temperature incineration[3].
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling methyl 5-chloro-1H-indazole-3-carboxylate
Essential Safety and Handling Guide for Methyl 5-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is expected to be a powdered or crystalline solid, a comprehensive PPE strategy is required to minimize exposure.[1][2] The following table summarizes the necessary protective gear.
| Protection Type | Specific PPE | Purpose | Standard |
| Respiratory Protection | NIOSH-approved air-purifying respirator with particulate filter | To prevent inhalation of dust particles.[2][3][4] | NIOSH Approved |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[2][4][5] | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[2][6] Inspect gloves before each use. | Manufacturer's chemical resistance data |
| Body Protection | Long-sleeved lab coat and closed-toe shoes | To protect skin from accidental contact.[2][4][6] | Standard lab attire |
| Additional Protection | Disposable coveralls or apron | Recommended for large quantities or when significant dust generation is anticipated.[2][3] | As per risk assessment |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of this compound:
-
Preparation and Engineering Controls :
-
Weighing and Dispensing :
-
Handle the compound as a powder. Take care to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the primary container with weighing paper.
-
Perform weighing and dispensing activities within a fume hood or a ventilated balance enclosure.
-
-
Solution Preparation :
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling :
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination.[8] As a chlorinated organic compound, it requires special disposal procedures.[6]
-
Waste Segregation :
-
Container Management :
-
Use appropriate, sealed, and leak-proof containers for waste collection.[8]
-
Store waste containers in a well-ventilated, secondary containment area away from incompatible materials.
-
-
Disposal Procedure :
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of the target chemical.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. fishersci.com [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
